2,4-Dichlorobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39528. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFUNTSOBHSMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022190 | |
| Record name | 2,4-Dichlorobenzamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-79-2 | |
| Record name | 2,4-Dichlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dichlorobenzamide | |
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| Record name | 2447-79-2 | |
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| Record name | 2,4-Dichlorobenzamide | |
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| Record name | 2,4-dichlorobenzamide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.733 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLOROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core physicochemical properties of 2,4-Dichlorobenzamide (CAS No. 2447-79-2), a key chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of its structural, physical, and chemical characteristics. This guide includes a summary of quantitative data, detailed experimental protocols for property determination, and logical diagrams illustrating its synthesis and analytical workflows. The information presented is crucial for anticipating the behavior of this compound in various chemical and biological systems, aiding in reaction design, formulation development, and safety assessment.
Physicochemical Properties
This compound is a dichlorinated derivative of benzamide. Its chemical behavior and physical state are dictated by the presence of the amide functional group and the two chlorine atoms on the phenyl ring.
General Properties
-
Chemical Name: this compound[1]
-
Appearance: Expected to be a white to off-white crystalline solid, similar to related compounds.
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 190.02 g/mol | [3] |
| 190.03 g/mol | [2][4] | |
| Melting Point | No experimental data available. For 2,6-Dichlorobenzamide: 198 - 200 °C | [5][6] |
| Boiling Point | No data available at atmospheric pressure. | |
| Calculated LogP | 2.2 | [1] |
| Water Solubility | No quantitative data available. Expected to have low solubility. For 2,6-Dichlorobenzamide: 2700 mg/L at 23°C | [4][5][6] |
| pKa | No experimental data available. |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.
Methodology:
-
A sample of this compound is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is measured with a thermometer.
-
The boiling point is the temperature at which the vapor temperature remains constant during distillation.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The mixture is then filtered to remove undissolved solid.
-
The concentration of this compound in the saturated solution is determined using a suitable analytical method, such as HPLC-UV or GC-MS.
LogP Determination (HPLC Method)
Objective: To determine the octanol-water partition coefficient (LogP), which indicates the lipophilicity of the compound.
Methodology:
-
A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.
-
A series of standard compounds with known LogP values are injected to create a calibration curve of retention time versus LogP.
-
A solution of this compound is injected under the same conditions.
-
The retention time of this compound is used to interpolate its LogP value from the calibration curve.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
A solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.
Synthesis and Analytical Workflows
Synthesis of this compound
This compound is typically synthesized from 2,4-dichlorobenzoyl chloride. The acyl chloride can be prepared from 2,4-dichlorobenzoic acid or through the hydrolysis of 2,4-dichlorobenzotrichloride, which is obtained via the chlorination of 2,4-dichlorotoluene.[7] The reaction of 2,4-dichlorobenzoyl chloride with an amine source, such as ammonia, yields the final amide product.[8]
References
- 1. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www2.mst.dk [www2.mst.dk]
- 7. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Spectroscopic Analysis of 2,4-Dichlorobenzamide: A Technical Guide
This guide provides a comprehensive overview of the spectral data for 2,4-Dichlorobenzamide (C₇H₅Cl₂NO), a compound of interest for researchers in synthetic chemistry and drug development. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectral properties, along with the experimental protocols for acquiring such data.
Data Presentation
The quantitative spectral data for this compound are summarized in the tables below.
Table 1: Mass Spectrometry (MS) Data
The mass spectrum is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. The molecular weight of this compound is 190.02 g/mol .[1] The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2 peaks).
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Assignment |
| 189 / 191 / 193 | 3rd Highest | [M]⁺, Molecular ion |
| 173 / 175 | Top Peak | [M - NH₂]⁺, Loss of the amino group |
| 175 / 177 | 2nd Highest | Isotopic peak corresponding to [M - NH₂]⁺ |
Data sourced from NIST GC-MS library via PubChem.[1]
Table 2: Infrared (IR) Spectroscopy Data
The following table lists the predicted characteristic absorption bands for this compound based on typical functional group frequencies. Spectra are commonly obtained from a solid sample prepared as a Potassium Bromide (KBr) pellet.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3400–3250 | Medium | N-H Stretch | Primary Amide (-NH₂) |
| 3100–3000 | Strong | C-H Stretch | Aromatic Ring |
| 1670–1640 | Strong | C=O Stretch (Amide I) | Carbonyl |
| 1650–1580 | Medium | N-H Bend (Amide II) | Primary Amide (-NH₂) |
| 1600–1475 | Weak-Medium | C=C Stretch (in-ring) | Aromatic Ring |
| 1300–1000 | Strong | C-N Stretch | Amide |
| 850–550 | Medium-Strong | C-Cl Stretch | Aryl Halide |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed experimental peak assignments for ¹H and ¹³C NMR were not available in public spectral databases. The following tables provide predicted chemical shifts based on the known structure of this compound. Spectra are typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.
¹H NMR (Proton NMR) Predicted Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | ~7.5 | d | J ≈ 2 Hz |
| H-5 | ~7.3 | dd | J ≈ 8.5 Hz, 2 Hz |
| H-6 | ~7.6 | d | J ≈ 8.5 Hz |
| -NH₂ | 5.5 - 8.0 | br s | N/A |
¹³C NMR (Carbon NMR) Predicted Data
| Carbon Assignment | Predicted δ (ppm) |
| C=O | ~168 |
| C-1 | ~135 |
| C-2 | ~132 |
| C-3 | ~131 |
| C-4 | ~130 |
| C-5 | ~128 |
| C-6 | ~127 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of solid this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer's probe. The experiment involves tuning the probe to the correct frequencies for the nuclei of interest (e.g., ¹H, ¹³C) and the deuterium lock signal.
-
Shimming: Optimize the homogeneity of the magnetic field across the sample volume by adjusting the shim coils until the sharpest possible lock signal is achieved.
-
Data Collection: Acquire the Free Induction Decay (FID) signal using an appropriate pulse sequence. The number of scans is averaged to improve the signal-to-noise ratio, especially for ¹³C NMR.
-
Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are then applied to the resulting spectrum.
Infrared (IR) Spectroscopy - KBr Pellet Method
-
Grinding: Add approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes to create a fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering.
-
Pellet Formation: Transfer a portion of the mixture into a pellet die. Place the die into a hydraulic press.
-
Pressing: Evacuate the die under vacuum to remove trapped air and moisture. Apply a pressure of 7-10 tons for several minutes. The KBr will flow under pressure, forming a thin, transparent, or translucent pellet containing the dispersed sample.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: First, run a background scan with an empty sample compartment. Then, run the sample scan to obtain the infrared spectrum of the compound. The instrument software automatically ratios the sample spectrum against the background to yield the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. The sample should be free of non-volatile materials.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the heated GC inlet, where the sample is vaporized. A splitless injection is often used for trace analysis.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The column is housed in an oven with a programmed temperature ramp (e.g., starting at 50°C and increasing to 300°C). Compounds separate based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As this compound elutes from the column, it enters the mass spectrometer's ion source. In Electron Impact (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum for the compound.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.
References
An In-depth Technical Guide on the Biological Activity of 2,4-Dichlorobenzamide
Disclaimer: Scientific literature extensively covers the biological activities of 2,6-Dichlorobenzamide (BAM) and 2,4-Dichlorophenoxyacetic acid (2,4-D). However, there is a significant scarcity of available data specifically detailing the biological activity, mechanisms of action, and signaling pathways of 2,4-Dichlorobenzamide. This guide, therefore, provides a framework for investigating the biological activity of a novel benzamide derivative like this compound, drawing upon general methodologies and the known activities of structurally related compounds.
Introduction
Benzamide and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, serving as the foundational structure for a multitude of compounds with a wide range of pharmacological activities.[1] The versatility of the benzamide structure allows for substitutions that can modulate its biological effects, leading to its exploration in various therapeutic areas, including oncology and infectious diseases.[1] This guide outlines potential biological activities for this compound and provides detailed experimental protocols for its evaluation.
Potential Biological Activities of Benzamide Derivatives
While specific data for this compound is limited, the broader class of benzamide derivatives has been investigated for several biological activities:
-
Antimicrobial Activity: Novel benzamide derivatives have been synthesized and screened for their efficacy against various bacterial strains, indicating their potential in addressing antimicrobial resistance.[2]
-
Anticancer Activity: A primary area of research for new benzamide compounds is in oncology. Their potential to inhibit the proliferation of cancer cell lines is a key area of investigation.[1]
-
Enzyme Inhibition: The benzamide structure is a common feature in many enzyme inhibitors. Screening against a panel of enzymes can reveal potential therapeutic targets.
Quantitative Data Presentation
Due to the lack of specific experimental data for this compound, the following table is presented as a template to illustrate how quantitative data on its biological activity would be structured. The values are hypothetical and for illustrative purposes only.
| Compound ID | Assay Type | Target/Cell Line | IC50/EC50 (µM) | Reference |
| This compound | Antiproliferative | MCF-7 (Breast Cancer) | Data Not Available | - |
| This compound | Antibacterial | E. coli | Data Not Available | - |
| This compound | Enzyme Inhibition | Carbonic Anhydrase II | Data Not Available | - |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to determine the biological activity of this compound.
4.1. In Vitro Antiproliferative Assay: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a compound against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in the culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[3]
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.[2]
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent.[3] Two-fold serial dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[3]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate a generic experimental workflow for biological activity screening and a hypothetical signaling pathway that could be investigated for a novel benzamide derivative.
Caption: A generic experimental workflow for screening the biological activity of a novel compound.
Caption: A hypothetical signaling pathway that could be modulated by an inhibitory benzamide compound.
References
In-Depth Technical Guide to 2,4-Dichlorobenzamide (CAS: 2447-79-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies for 2,4-Dichlorobenzamide. The information is intended to support research and development activities by providing key data and procedural insights.
Physicochemical and Toxicological Properties
This compound is a disubstituted benzamide with the chemical formula C₇H₅Cl₂NO. It is important to distinguish it from its isomers, such as 2,6-dichlorobenzamide, as their properties can differ significantly. The available data for this compound has been compiled and is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2447-79-2 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.02 g/mol | [2][3] |
| Physical State | Solid | [4] |
| Melting Point | Data unavailable | |
| Boiling Point | 82°C at 6.8 mmHg | [5] |
| Solubility | Data unavailable |
Table 2: Toxicological and Safety Information for this compound
| Hazard Statement | GHS Classification | Source(s) |
| Causes skin irritation | Warning | [3] |
| Causes serious eye irritation | Warning | [3] |
| May cause respiratory irritation | Warning | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the amidation of 2,4-dichlorobenzoyl chloride. This precursor can be synthesized from 2,4-dichlorotoluene.
Experimental Protocol: Synthesis of this compound from 2,4-Dichlorobenzoyl Chloride
This protocol describes a general procedure for the amidation of an acyl chloride.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Ammonia (aqueous solution or gas)
-
Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane)
-
Water
-
Brine
Procedure:
-
Dissolve 2,4-dichlorobenzoyl chloride in an anhydrous aprotic solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Slowly add an excess of a concentrated aqueous solution of ammonia, or bubble ammonia gas through the solution, while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, add water to the reaction mixture to dissolve the ammonium chloride byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent.
Caption: Synthesis workflow for this compound.
Analytical Methodology
The quantitative analysis of this compound in various matrices can be achieved using chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is adapted from established methods for the analysis of the isomeric 2,6-dichlorobenzamide and is expected to be applicable with appropriate optimization.
Experimental Protocol: Determination of this compound by GC-MS
1. Sample Preparation (Solid-Phase Extraction for Water Samples):
-
Sample Collection: Collect water samples in clean glass containers.
-
pH Adjustment: Acidify the water sample to a pH between 2 and 3 using a suitable acid (e.g., hydrochloric acid).
-
SPE Cartridge Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by sequentially passing methanol and then acidified deionized water through it.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with acidified deionized water to remove any interfering substances.
-
Elution: Elute the retained this compound from the cartridge using a suitable organic solvent such as ethyl acetate or methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume of a solvent compatible with the GC-MS system.
2. GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890 GC or equivalent system.
-
Column: A DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: An Agilent 5973 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring for characteristic ions of this compound.
Caption: Analytical workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the scientific literature regarding specific biological activities or signaling pathway interactions for this compound. Its primary role appears to be as a chemical intermediate in organic synthesis. The majority of biological studies in this chemical family have focused on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) or the herbicide metabolite 2,6-Dichlorobenzamide, which are structurally and functionally distinct from this compound. Researchers investigating the biological effects of this compound would be exploring a novel area of study.
References
An In-depth Technical Guide to 2,4-Dichlorobenzamide
This technical guide provides a comprehensive overview of 2,4-Dichlorobenzamide, including its chemical identity, physical properties, and relevant protocols. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Structure
This compound is a chemical compound belonging to the benzamide family.
IUPAC Name: this compound[1]
Chemical Structure:
The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a carboxamide group at position 1.
-
SMILES: C1=CC(=C(C=C1Cl)Cl)C(=O)N[1]
-
InChI: InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.03 g/mol | [1][2] |
| CAS Number | 2447-79-2 | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [2] |
| LogP (octanol-water partition coefficient) | 2.0923 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results. However, a general synthesis route can be inferred from the preparation of its precursor, 2,4-dichlorobenzoyl chloride.
Protocol: Synthesis of 2,4-Dichlorobenzoyl Chloride (Precursor)
This protocol describes the synthesis of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid, which can then be ammonolyzed to yield this compound.
Materials:
-
2,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)
-
An appropriate solvent (if necessary)
-
Heating and reflux apparatus
-
Distillation apparatus
Methodology:
-
Acyl Chlorination: Mix 2,4-dichlorobenzoic acid with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.[3]
-
Heating and Reflux: Heat the mixture to reflux and maintain the reaction for 3-4 hours.[3] The reaction should be carried out in a fume hood due to the evolution of HCl and SO₂ gases.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation.[3]
-
Purification: Purify the resulting 2,4-dichlorobenzoyl chloride by reduced pressure distillation to obtain the final product.[3]
Subsequent Synthesis of this compound:
The synthesized 2,4-dichlorobenzoyl chloride can be converted to this compound via reaction with ammonia (ammonolysis). This is a standard procedure for converting acyl chlorides to primary amides.
Logical Workflow: Synthesis of a Related Compound
While specific signaling pathways for this compound are not detailed in the available literature, a logical workflow for the synthesis of a structurally related and industrially significant compound, 2,4-dichloro-5-sulfamoylbenzoic acid, can be visualized. This process illustrates a multi-step chemical synthesis relevant to professionals in the field.
Caption: Synthesis workflow for 2,4-dichloro-5-sulfamoylbenzoic acid.[4][5]
Biological Activity and Signaling
The biological activity and specific signaling pathways of this compound are not well-characterized in the provided search results.
It is critical to distinguish this compound from the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) . While their names bear some resemblance, they are structurally and functionally distinct molecules. 2,4-D is a synthetic auxin that acts as a plant growth regulator, inducing uncontrolled cell division and leading to the death of broadleaf weeds.[6][7][8][9] Its mechanism involves mimicking the natural plant hormone indole-3-acetic acid (IAA) and interfering with hormone-mediated signaling pathways.[10][11] Studies on 2,4-D have explored its effects on MAP kinase signaling in fungi and oxidative stress-activated pathways in pancreatic β-cells.[12][13][14][15]
Currently, there is a lack of equivalent in-depth research on the specific signaling pathways and mechanisms of action for this compound in the context of drug development or other biological applications based on the available information. Further research is required to elucidate its pharmacological profile.
References
- 1. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 8. deq.mt.gov [deq.mt.gov]
- 9. 2,4-D Fact Sheet [npic.orst.edu]
- 10. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2,4-Dichlorobenzamide as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorobenzamide, a halogenated aromatic amide, serves as a critical chemical intermediate in the synthesis of a diverse range of commercially significant molecules. Its unique structural features, including the reactive amide functionality and the specific substitution pattern of chlorine atoms on the benzene ring, make it a versatile building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of targeted therapeutics and advanced crop protection agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in the field.
Introduction
This compound (DCBA) is an organic compound with the chemical formula C₇H₅Cl₂NO.[1] It belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide functional group. The presence of two chlorine atoms at the 2 and 4 positions of the benzene ring significantly influences the molecule's reactivity and physicochemical properties, making it a valuable precursor in multi-step organic syntheses. This guide will explore the synthesis of DCBA and its subsequent utilization as a key intermediate in the production of high-value chemical entities.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2447-79-2 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.02 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 163-165 °C | |
| Solubility | Soluble in ethanol, acetone, and chloroform. Sparingly soluble in water. |
Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
This compound can be synthesized through several routes, primarily from 2,4-dichlorobenzoyl chloride or 2,4-dichlorobenzonitrile.
From 2,4-Dichlorobenzoyl Chloride (Amidation)
The most common laboratory-scale synthesis involves the reaction of 2,4-dichlorobenzoyl chloride with ammonia. This is a nucleophilic acyl substitution reaction where the ammonia acts as the nucleophile.
Experimental Protocol:
-
Materials: 2,4-dichlorobenzoyl chloride, aqueous ammonia (28-30%), dichloromethane (DCM), deionized water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,4-dichlorobenzoyl chloride (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add aqueous ammonia (2 equivalents) dropwise to the stirred solution. An exothermic reaction will occur, and a white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filter the solid precipitate and wash with cold deionized water to remove any ammonium chloride.
-
Dry the white solid under vacuum to obtain this compound.
-
-
Expected Yield: 90-95%.
From 2,4-Dichlorobenzonitrile (Hydrolysis)
Another viable synthetic route is the partial hydrolysis of 2,4-dichlorobenzonitrile. This method can be advantageous for large-scale production.
Experimental Protocol:
-
Materials: 2,4-dichlorobenzonitrile, sulfuric acid (concentrated), water.
-
Procedure:
-
In a round-bottom flask, carefully add 2,4-dichlorobenzonitrile (1 equivalent) to concentrated sulfuric acid (5-10 equivalents).
-
Heat the mixture to 80-100 °C with stirring for 2-4 hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A white precipitate of this compound will form.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Expected Yield: 85-90%.
Role as a Chemical Intermediate
The utility of this compound as a chemical intermediate stems from its ability to undergo further chemical transformations, primarily involving the amide group and the aromatic ring.
Synthesis of Benzoylurea Insecticides
This compound is a key precursor in the synthesis of benzoylurea insecticides, a class of insect growth regulators that act by inhibiting chitin biosynthesis.[2] Lufenuron is a notable example of a benzoylurea insecticide. The synthesis typically involves the reaction of a substituted benzoyl isocyanate (derived from the corresponding benzamide) with a substituted aniline.
Reaction Scheme:
Caption: Synthesis of Benzoylurea Insecticides from this compound.
Mechanism of Action: Chitin Synthesis Inhibition
Benzoylurea insecticides interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.[3] This disruption of the molting process is lethal to insect larvae.
Caption: Inhibition of Chitin Synthesis by Benzoylurea Insecticides.
Synthesis of Pharmaceutical Ingredients
Derivatives of this compound are being investigated for various pharmaceutical applications, including their potential as anticancer agents. One area of focus is the development of Focal Adhesion Kinase (FAK) inhibitors.
Synthesis of FAK Inhibitor Precursors:
The this compound moiety can be incorporated into more complex molecules that are designed to bind to the active site of FAK. The synthesis often involves coupling the 2,4-dichlorobenzoyl group with various heterocyclic scaffolds.
Experimental Workflow:
Caption: General workflow for the synthesis of FAK inhibitor candidates.
Signaling Pathway: FAK in Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[4][5][6][7][8] Its overexpression is implicated in various cancers, making it an attractive therapeutic target. FAK inhibitors aim to block the kinase activity of FAK, thereby disrupting downstream signaling pathways that promote tumor growth and metastasis.
Caption: FAK Signaling Pathway and the Point of Inhibition.
Quantitative Data
The following table summarizes typical reaction yields for the synthesis and key reactions of this compound and its derivatives.
| Reaction | Starting Material(s) | Product | Typical Yield (%) |
| Amidation | 2,4-Dichlorobenzoyl chloride, Ammonia | This compound | 90-95 |
| Hydrolysis | 2,4-Dichlorobenzonitrile | This compound | 85-90 |
| Benzoylurea Synthesis | 2,4-Dichlorobenzoyl isocyanate, Substituted Aniline | Substituted Benzoylurea | 70-85 |
| FAK Inhibitor Precursor Synthesis | 2,4-Dichlorobenzoyl chloride, Heterocyclic Amine | N-heterocyclic-2,4-dichlorobenzamide | 60-80 |
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups provide access to a wide array of complex molecules with significant biological activity. For researchers in drug discovery and agrochemical development, a thorough understanding of the chemistry of this compound opens up numerous possibilities for the design and synthesis of novel, effective, and targeted agents. The detailed protocols and pathway analyses presented in this guide serve as a foundational resource to facilitate further innovation in these critical fields.
References
- 1. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Focal Adhesion Kinase Fine Tunes Multifaced Signals toward Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
A Comprehensive Review of 2,4-Dichlorobenzamide Research: From Synthesis to Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzamide is a halogenated aromatic amide that has garnered interest within the scientific community. Its structural features, characterized by a benzene ring substituted with two chlorine atoms and an amide group, make it a scaffold for the synthesis of potentially bioactive molecules. This technical guide provides a comprehensive literature review of the research conducted on this compound and its derivatives, with a focus on its chemical synthesis, and explored biological activities. This document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing key findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Chemical and Physical Properties
This compound is a solid with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol .[1] It is characterized by its dichlorinated phenyl ring, which influences its chemical reactivity and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.03 g/mol | [1] |
| CAS Number | 2447-79-2 | [1] |
Synthesis of this compound and its Derivatives
A detailed experimental protocol for the synthesis of 2,4-Dichlorobenzenesulfonyl chloride, a related precursor, is available and involves two primary methods: chlorosulfonation of 1,3-dichlorobenzene and a Sandmeyer-type reaction of 2,4-dichloroaniline.[2]
Experimental Protocol: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride via Sandmeyer-type reaction[2]
Materials:
-
2,4-dichloroaniline
-
Acetic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper(I) chloride
-
Liquid sulfur dioxide
-
Toluene
Procedure:
-
Prepare a solution of 2,4-dichloroaniline (1.0 equiv) in acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to below -5°C in an acetone/ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below -5°C.
-
Stir the mixture for one hour to form the diazonium salt solution.
-
In a separate beaker, prepare a suspension of copper(I) chloride (0.10 equiv) in liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0°C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide suspension over 20 minutes.
-
After one hour, separate the organic layer.
-
Dilute the organic layer with toluene, wash with water, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography using a hexane/ethyl acetate gradient.
Biological Activities of this compound Derivatives
While research on the biological activity of this compound itself is limited in the public domain, studies on its derivatives have revealed promising anticancer and antibacterial properties.
Anticancer Activity
Derivatives of this compound, specifically 4-benzoyl-1-dichlorobenzoylthiosemicarbazides, have demonstrated significant cytotoxic properties against various cancer cell lines.
A study by Załuski et al. investigated the anticancer potential of two such derivatives:
-
1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-18)
-
1-(2,4-dichlorobenzoyl)-4-(4-nitrobenzoyl)thiosemicarbazide (TA-20)
These compounds were found to possess anticancer activity that was equipotent or even stronger than the reference drug, etoposide.[3] The study evaluated their effects on breast cancer cells (MCF-7, MDA-MB-231) and head and neck squamous cell carcinomas (FaDu, SCC-25).[3]
The proposed mechanism of action for the anticancer activity of these derivatives is the inhibition of human DNA topoisomerase II.[3] Molecular docking studies have suggested that these compounds interact strongly with the DNA-dependent subunit of this enzyme.[3]
The cytotoxicity of the this compound derivatives was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., TA-18 and TA-20) and a reference drug (e.g., etoposide).
-
After a specified incubation period (e.g., 72 hours), the medium is replaced with a fresh medium containing MTT.
-
Following another incubation period, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Antibacterial Activity
The same study that identified the anticancer properties of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides also noted that this group of compounds possesses antibacterial activity.[3] However, specific details regarding the antibacterial spectrum and potency were not provided in the abstract.
Another study investigated the bactericidal action of a combination of amylmetacresol and 2,4-dichlorobenzyl alcohol (DCBA) in lozenges for treating pharyngitis. This combination demonstrated broad-spectrum bactericidal activity against various oropharyngeal organisms.[4][5] While not directly about this compound, this highlights the potential of the dichlorobenzyl moiety in antimicrobial applications.
Signaling Pathways
The primary signaling pathway implicated in the biological activity of this compound derivatives is related to the inhibition of DNA topoisomerase II.[3] This enzyme plays a crucial role in DNA replication, transcription, and repair. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflows
The general workflow for the synthesis and biological evaluation of this compound derivatives can be visualized as follows:
Caption: General experimental workflow for this compound derivative research.
Conclusion and Future Directions
The existing body of research, particularly on the derivatives of this compound, demonstrates its potential as a scaffold for the development of novel therapeutic agents. The identified anticancer activity, mediated through the inhibition of DNA topoisomerase II, provides a strong foundation for further investigation.
Future research should focus on several key areas:
-
Biological Evaluation of this compound: A thorough investigation into the biological activities of the parent compound, this compound, is warranted to establish a baseline and understand the contribution of various functional groups in its derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of a broader range of this compound derivatives will help in elucidating the structure-activity relationships and optimizing the lead compounds for enhanced potency and selectivity.
-
Exploration of Other Biological Targets: While DNA topoisomerase II has been identified as a target, it is crucial to investigate other potential molecular targets to fully understand the mechanism of action and identify any off-target effects.
-
In Vivo Studies: Promising compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This technical guide has summarized the current state of research on this compound and its derivatives. The presented data and protocols offer a valuable starting point for researchers aiming to explore the therapeutic potential of this chemical entity. The logical relationships and pathways visualized herein provide a clear framework for understanding the synthesis and biological evaluation processes. Continued research in this area holds the promise of discovering new and effective therapeutic agents for various diseases.
References
- 1. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Consequence: A Technical Guide to 2,6-Dichlorobenzamide (BAM), a Persistent Metabolite of Dichlobenil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The herbicide dichlobenil (2,6-dichlorobenzonitrile) has been widely utilized for the control of broadleaf weeds and woody plants. However, its environmental application has led to the formation of a highly persistent and mobile metabolite, 2,6-dichlorobenzamide (BAM). Initially, there has been some confusion in literature, but it is crucial to note that the primary and most environmentally significant metabolite is the 2,6-isomer, not 2,4-dichlorobenzamide. Due to its high water solubility and low sorption to soil particles, BAM is a frequent contaminant of ground and surface water, often exceeding regulatory limits.[1][2][3] This technical guide provides a comprehensive overview of the formation, environmental fate, toxicological profile, and analytical methodologies for BAM as a metabolite of dichlobenil.
Physicochemical and Toxicological Data
A thorough understanding of the physicochemical properties and toxicological profiles of both dichlobenil and its primary metabolite, BAM, is essential for assessing their environmental impact and risk to human health. The following tables summarize key quantitative data for these compounds.
Table 1: Physicochemical Properties
| Property | Dichlobenil | 2,6-Dichlorobenzamide (BAM) |
| Chemical Formula | C₇H₃Cl₂N | C₇H₅Cl₂NO |
| Molecular Weight | 172.01 g/mol | 190.02 g/mol [4] |
| CAS Number | 1194-65-6 | 2008-58-4[4] |
| Appearance | White to off-white crystalline solid[5] | White to brown-grey crystalline powder[2] |
| Melting Point | 144-145 °C | ~200 °C[6] |
| Water Solubility | 25 mg/L at 25°C[7] | 2,700 mg/L[6] |
| Vapor Pressure | - | 3.3 x 10⁻⁵ mm Hg at 25°C[8] |
| Log Kₒw (Octanol-Water Partition Coefficient) | - | 0.77[6] |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | - | 30[8] |
Table 2: Toxicological Data
| Parameter | Dichlobenil | 2,6-Dichlorobenzamide (BAM) |
| Acute Oral LD₅₀ (Rat) | 3,160 - 4,250 mg/kg[9] | 1,470 mg/kg (male), 2,330 mg/kg (female)[8] |
| Acute Oral LD₅₀ (Mouse) | - | 1,538 mg/kg (male), 1,144 mg/kg (female)[10] |
| Dermal LD₅₀ (Rabbit) | > 2,000 mg/kg[9] | - |
| NOAEL (No-Observed-Adverse-Effect Level) - 13-week study (Rat) | - | 14 mg/kg bw/day[10] |
| NOAEL - 2-year study (Dog) | 1.3 mg/kg bw/day[10] | 4.5 mg/kg bw/day[10] |
Metabolic Pathway of Dichlobenil to BAM
The primary metabolic transformation of dichlobenil in the environment, particularly in soil, is the microbial hydrolysis of the nitrile group to an amide, resulting in the formation of BAM.[1][3] This conversion is a critical step in the environmental fate of the herbicide.
Metabolic conversion of dichlobenil to BAM.
Experimental Protocols
Accurate detection and quantification of dichlobenil and BAM in environmental matrices are crucial for monitoring and risk assessment. The following are detailed protocols for commonly used analytical methods.
Analysis of Dichlobenil and BAM in Water by GC-MS
This protocol describes the extraction and analysis of dichlobenil and BAM from water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][11]
Materials:
-
Equipment: Analytical balance, vortex mixer, vacuum manifold, analytical evaporator (e.g., N-Evap), gas chromatograph with a mass selective detector (GC-MS), autosampler.[11]
-
Supplies: Glassware (beakers, volumetric flasks, graduated cylinders, Pasteur pipettes, syringes), autosampler vials with caps, DVB Solid Phase Extraction (SPE) disks (50 mm).[11]
-
Solvents and Reagents: Methanol, methylene chloride, acetone, n-propanol, 1-heptanol, Milli-Q™ water, analytical standards of dichlobenil and BAM, and an internal standard (e.g., 2,4,6-trichlorobenzonitrile).[11]
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of dichlobenil and BAM in methanol at a concentration of 100 mg/L.[11]
-
Prepare a stock solution of the internal standard (e.g., 2,4,6-trichlorobenzonitrile) in methanol at 100 mg/L.[11]
-
From the stock solutions, prepare working standard solutions and a series of calibration standards by serial dilution in methanol. The calibration curve should bracket the expected concentration range of the samples.[11]
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a DVB SPE disk by passing 15 mL of acetone, followed by 15 mL of n-propanol, and then 15 mL of methanol through the disk under vacuum, drying the disk between each solvent wash.[11]
-
Further condition the disk with 10 mL of methanol followed by 25 mL of Milli-Q™ water, ensuring the disk does not go dry.[11]
-
Measure a 1 L water sample and pass it through the conditioned SPE disk at a flow rate of approximately 80 mL/min under vacuum.[11]
-
After the entire sample has passed through, elute the retained analytes with methylene chloride.[11]
-
-
Sample Concentration:
-
GC-MS Analysis:
-
GC Conditions:
-
MS Conditions:
-
Inject an aliquot of the prepared sample extract into the GC-MS.
-
-
Quantification:
-
Construct a 5-point calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.[11]
-
Determine the concentration of dichlobenil and BAM in the samples by comparing their peak area ratios to the calibration curve.[11]
-
Detection of BAM by Competitive Indirect ELISA
This protocol outlines a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for the sensitive detection of BAM in water samples.[12]
Materials:
-
Equipment: Microplate reader, 96-well microtiter plates.
-
Reagents:
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃ in 1 L deionized water.[12]
-
Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) with 0.05% Tween-20.[12]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[12]
-
Assay Buffer: 0.5% BSA in PBST.[12]
-
BAM-protein conjugate (Coating Antigen): BAM conjugated to a carrier protein like Ovalbumin (OVA).[12]
-
Primary Antibody: Anti-BAM monoclonal antibody.[12]
-
Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP).[12]
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).[12]
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).[12]
-
BAM Standard Solutions: Prepared by serial dilution in the sample matrix.[12]
-
Procedure:
-
Plate Coating:
-
Washing and Blocking:
-
Competitive Reaction:
-
Secondary Antibody and Substrate Reaction:
-
Wash the plate three times with Wash Buffer.[12]
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.[12]
-
Wash the plate five times with Wash Buffer.[12]
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.[12]
-
-
Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[12]
-
Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of BAM in the sample.
-
Experimental and Analytical Workflows
Visualizing the workflow of analytical procedures can aid in understanding the sequence of steps involved.
Workflow for the analysis of BAM in water samples.
Toxicological Considerations and Potential Pathways
The toxicological mechanism of BAM is not yet fully understood.[8] However, studies on the parent compound, dichlobenil, have indicated potential adverse effects, including olfactory toxicity.[13][14] While specific signaling pathways for BAM have not been definitively elucidated, some studies suggest the involvement of oxidative stress in the toxicity of similar xenobiotics. The generation of reactive oxygen species (ROS) during metabolism can activate various cellular stress response pathways.
Conceptual diagram of potential toxicological effects of BAM.
Conclusion
2,6-Dichlorobenzamide (BAM) is a significant environmental metabolite of the herbicide dichlobenil, characterized by its persistence and high mobility in aqueous environments.[1][3] Its widespread detection in groundwater highlights the long-term environmental impact of its parent compound. While the acute toxicity of BAM is relatively low, its persistence and potential for chronic exposure warrant continued monitoring and research.[10][15] A significant knowledge gap remains concerning the specific molecular signaling pathways affected by BAM and dichlobenil. The analytical methods detailed in this guide provide robust and sensitive means for the continued surveillance of BAM in the environment, which is essential for effective risk assessment and the development of potential remediation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. DSpace [helda.helsinki.fi]
- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www2.mst.dk [www2.mst.dk]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – Complete html [www2.mst.dk]
- 9. wsdot.wa.gov [wsdot.wa.gov]
- 10. fao.org [fao.org]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2,4-Dichlorobenzamide from 2,4-Dichlorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed two-step protocol for the synthesis of 2,4-dichlorobenzamide, a valuable intermediate in pharmaceutical and chemical research, starting from 2,4-dichlorobenzoic acid. The methodology involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amidation. This application note includes comprehensive experimental procedures, tables of quantitative data for all reactants and products, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, crucial for the creation of a wide array of molecules, including active pharmaceutical ingredients. The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[1] A common and highly effective strategy to overcome this is a two-step process: first, the activation of the carboxylic acid, followed by reaction with an amine.
This protocol details the synthesis of this compound from 2,4-dichlorobenzoic acid via the formation of an acyl chloride intermediate. The hydroxyl group of the carboxylic acid is replaced by a chlorine atom using thionyl chloride (SOCl₂), converting it into the highly reactive 2,4-dichlorobenzoyl chloride.[1][2][3] This intermediate is then subjected to nucleophilic acyl substitution with concentrated ammonia to yield the desired this compound.[4] This method is widely applicable and known for its efficiency and high yields.
Materials and Reagents
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Role |
| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01[5] | 157-160[5] | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | -104 | Reagent |
| 2,4-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | 209.46 | 18-20 | Intermediate |
| Ammonium Hydroxide | NH₄OH | 35.04 | -57.5 | Reagent |
| This compound | C₇H₅Cl₂NO | 190.02[6] | 163[6] | Final Product |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | Solvent |
Experimental Workflow
The synthesis is performed in two main stages as illustrated in the workflow diagram below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: This procedure involves corrosive and toxic reagents. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[4] All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Synthesis of 2,4-Dichlorobenzoyl Chloride (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (52.3 mmol) of 2,4-dichlorobenzoic acid in 50 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: To the suspension, add 7.5 mL (104.6 mmol, 2.0 eq.) of thionyl chloride (SOCl₂) dropwise at room temperature. Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The solid starting material should fully dissolve, resulting in a clear solution.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting oil or low-melting solid is crude 2,4-dichlorobenzoyl chloride.
-
Note: The crude 2,4-dichlorobenzoyl chloride is typically used in the next step without further purification due to its reactivity and moisture sensitivity.[7]
Table 2: Reagent Quantities for Acyl Chloride Formation
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) | Molar Eq. |
| 2,4-Dichlorobenzoic Acid | 191.01 | 10.0 | - | 52.3 | 1.0 |
| Thionyl Chloride | 118.97 | 12.4 | 7.5 | 104.6 | 2.0 |
| Dichloromethane | 84.93 | - | 50 | - | Solvent |
| DMF | 73.09 | - | ~0.1 | - | Catalyst |
| Expected Product | 209.46 | ~11.0 | - | ~52.3 | ~100% (crude) |
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the crude 2,4-dichlorobenzoyl chloride from the previous step in 50 mL of anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add 15 mL of concentrated ammonium hydroxide (approx. 28-30% NH₃) dropwise to the cooled solution with vigorous stirring. A white precipitate will form immediately.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add 50 mL of water and separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound as a white solid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Table 3: Reagent Quantities and Expected Yield for Amidation
| Reagent/Product | Molar Mass ( g/mol ) | Moles (mmol) | Amount (g) | Theoretical Yield | Expected Yield |
| 2,4-Dichlorobenzoyl Chloride | 209.46 | 52.3 | ~11.0 | - | - |
| Ammonium Hydroxide | 35.04 | Excess | - | - | - |
| This compound | 190.02 | 52.3 | 9.94 | 100% | 85-95% |
Conclusion
The described two-step protocol provides an efficient and reliable method for synthesizing this compound from 2,4-dichlorobenzoic acid. The activation of the carboxylic acid with thionyl chloride followed by amidation is a robust process suitable for laboratory and potential scale-up applications. The provided quantitative data and workflow diagrams are intended to facilitate successful execution by researchers in the field.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. 2,4-二氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
Application Notes: Synthesis of 2,4-Dichlorobenzamide
For Research & Development Professionals
This document provides detailed protocols for the synthesis of 2,4-Dichlorobenzamide, a key intermediate in the development of pharmaceuticals and other fine chemicals. The information is intended for use by qualified researchers and scientists in a controlled laboratory setting.
Compound Profile and Safety Information
Before commencing any experimental work, it is crucial to be fully aware of the properties and hazards associated with all reagents and the final product.
1.1. Physical and Chemical Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2447-79-2 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.03 g/mol | [1][2] |
| Appearance | Solid | [3] |
1.2. Hazard Identification and Safety Precautions
This compound and its precursors are hazardous chemicals. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Statements :
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (satisfying EU Directive 89/686/EEC and standard EN 374), and safety goggles[3].
-
Engineering Controls : All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Precursors : Reactants such as 2,4-Dichlorobenzoyl chloride are corrosive and react violently with water. Thionyl chloride (used to make the acid chloride) is also highly toxic and corrosive. Handle with extreme care.
Synthetic Protocols
Two common methods for the synthesis of this compound are presented below. The first method, via amidation of the acid chloride, is the most direct route.
Method 1: Amidation of 2,4-Dichlorobenzoyl Chloride
This protocol is based on the principle of nucleophilic acyl substitution, where the amide is formed from the reaction of an acid chloride with an ammonia source[4][5].
2.1. Experimental Protocol
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated ammonium hydroxide (NH₄OH, ~3-5 equivalents) to a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling : Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Reagent Addition : Dissolve 2,4-Dichlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent used in step 1. Add this solution to the dropping funnel.
-
Reaction : Add the 2,4-Dichlorobenzoyl chloride solution dropwise to the cooled, stirring ammonium hydroxide solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate of this compound will form.
-
Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up & Isolation :
-
Filter the reaction mixture using a Büchner funnel to collect the solid precipitate.
-
Wash the collected solid sequentially with cold water to remove excess ammonia and ammonium salts, followed by a small amount of cold solvent (e.g., DCM) to remove any unreacted starting material.
-
-
Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.
-
Drying : Dry the purified product under a vacuum at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
2.2. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via amidation.
Method 2: Partial Hydrolysis of 2,4-Dichlorobenzonitrile
This alternative route involves the carefully controlled partial hydrolysis of the corresponding nitrile. Complete hydrolysis would yield the carboxylic acid, so reaction conditions must be managed precisely.
2.1. Experimental Protocol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-Dichlorobenzonitrile (1.0 equivalent) in a suitable solvent like acetic acid[6].
-
Reagent Addition : Slowly add aqueous sulfuric acid to the solution. The concentration and amount of acid must be carefully controlled to favor partial hydrolysis to the amide over complete hydrolysis to the carboxylic acid.
-
Reaction : Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up & Isolation :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water or onto crushed ice. This will cause the this compound product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
-
Purification : Wash the crude product with water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid. The product can then be further purified by recrystallization as described in Method 1.
2.2. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via hydrolysis.
References
Application Notes and Protocols: Utilizing 2,4-Dichlorobenzamide Derivatives in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive heterocyclic compounds, specifically 1,3,4-thiadiazoles and 1,2,4-triazoles, using derivatives of 2,4-dichlorobenzamide. While direct use of this compound is not extensively documented, its conversion to more reactive intermediates like 2,4-dichlorobenzoyl chloride or 2,4-dichlorobenzoyl hydrazine offers a viable pathway to a variety of heterocyclic systems. The methodologies outlined are based on established chemical transformations and published research, providing a strong foundation for further exploration and drug discovery efforts.
Application Note 1: Synthesis of 2-Amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole
Principle:
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established route in heterocyclic chemistry. This protocol adapts a general and efficient method involving the reaction of a carboxylic acid derivative with thiosemicarbazide. In this proposed application, 2,4-dichlorobenzoic acid, the hydrolysis product of this compound, is activated and then condensed with thiosemicarbazide, followed by cyclodehydration to yield the target thiadiazole. This class of compounds is of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3]
Proposed Experimental Protocol:
This protocol describes a one-pot synthesis of 2-amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole from 2,4-dichlorobenzoic acid and thiosemicarbazide using a dehydrating agent such as phosphorus oxychloride or polyphosphate ester (PPE).[4][5]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichlorobenzoic acid (1.91 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Addition of Reagents: Carefully add phosphorus oxychloride (5 mL) to the mixture under stirring in a fume hood.
-
Reaction: Gently reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole.
Quantitative Data (Hypothetical):
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Yield (%) |
| 2,4-Dichlorobenzoic Acid | 191.01 | 10 | 1.91 | - | - |
| Thiosemicarbazide | 91.13 | 10 | 0.91 | - | - |
| Phosphorus Oxychloride | 153.33 | - | - | 5 | - |
| 2-Amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | 246.11 | - | - | - | 85-95 |
Workflow Diagram:
Application Note 2: Synthesis of 4-Aryl-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Principle:
This protocol is based on the published work of Goswami et al. and describes a two-step synthesis of 1,2,4-triazole derivatives.[6] The first step involves the synthesis of 1-(2,4-dichlorobenzoyl)-4-arylthiosemicarbazides from 2,4-dichlorobenzoyl hydrazine and various aryl isothiocyanates. The second step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediates to yield the corresponding 4-aryl-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. These compounds have been evaluated for their antibacterial activity.[6]
Experimental Protocol:
Step 1: Synthesis of 1-(2,4-Dichlorobenzoyl)-4-arylthiosemicarbazides
-
Reaction Setup: Dissolve 2,4-dichlorobenzoyl hydrazine (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Addition of Reagent: Add the appropriate aryl isothiocyanate (0.01 mol) to the solution.
-
Reaction: Reflux the reaction mixture for 2-4 hours.
-
Isolation: Upon cooling, a solid product precipitates. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 1-(2,4-dichlorobenzoyl)-4-arylthiosemicarbazide.
Step 2: Synthesis of 4-Aryl-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
-
Reaction Setup: Suspend the 1-(2,4-dichlorobenzoyl)-4-arylthiosemicarbazide (0.01 mol) in a 2N sodium hydroxide solution (100 mL).
-
Reaction: Reflux the suspension for 4-6 hours.
-
Work-up: After cooling, filter the reaction mixture.
-
Acidification: Acidify the clear filtrate with dilute hydrochloric acid.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent to yield the pure 4-aryl-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Quantitative Data:
The following table summarizes the reported yields for the synthesis of various 4-aryl-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.[6]
| Aryl Substituent | Product Yield (%) |
| Phenyl | 75 |
| o-Tolyl | 70 |
| m-Tolyl | 72 |
| p-Tolyl | 78 |
| p-Anisyl | 76 |
| p-Chlorophenyl | 80 |
| Benzyl | 65 |
Workflow Diagram:
Biological Significance and Drug Discovery Workflow
Heterocyclic compounds containing the 1,3,4-thiadiazole and 1,2,4-triazole scaffolds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][7] The presence of the 2,4-dichlorophenyl moiety can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved pharmacological profiles. The synthesized compounds from the described protocols can be subjected to a drug discovery workflow to evaluate their therapeutic potential.
Drug Discovery Workflow Diagram:
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of 1-(2,4-dichlorobenzoyl)-4-substituted thiosemicarbazides, 1,2,4-triazoles and their methyl derivatives | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
Application Note: Analysis of 2,4-Dichlorobenzamide in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzamide is a chemical compound of interest in environmental monitoring and water quality assessment. Accurate and sensitive analytical methods are crucial for its detection and quantification in water matrices. This document provides detailed application notes and protocols for the analysis of this compound in water samples, primarily focusing on methods involving solid-phase extraction (SPE) for sample preparation followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. While the primary focus of available literature is often on the isomer 2,6-Dichlorobenzamide (BAM), a significant environmental contaminant, the methods described are adaptable for this compound.
Analytical Methods Overview
The determination of dichlorobenzamide isomers in water typically involves a concentration and clean-up step, followed by instrumental analysis. Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from complex matrices like water. Following extraction, GC-MS and LC-MS/MS are powerful techniques that offer the high selectivity and sensitivity required for trace-level analysis.
Data Presentation
The following tables summarize quantitative data from various analytical methods for dichlorobenzamide analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.100 µg/L | [1] |
| Internal Standard | 2,4,6-trichlorobenzonitrile | [1][2] |
| Sample Volume | 1 L | [1] |
| Extraction | Divinylbenzene (DVB) SPE Disk | [1] |
| Elution Solvent | Methylene Chloride | [1] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance for BAM and Related Compounds
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (1.0 µg/L spike) | Relative Standard Deviation (RSD) | Reference |
| 2,6-Dichlorobenzamide (BAM) | 0.010 | 0.035 | 91-110% | 3-22% | [3][4] |
| 2-Chlorobenzamide (OBAM) | 0.007 | 0.023 | 91-110% | 2.2-26.5% | [3][4] |
| 2,6-Dichlorobenzoic acid (DCBA) | 0.021 | 0.071 | 91-110% | 2.2-26.5% | [3][4] |
| Benzamide (BAD) | 0.009 | 0.030 | 51-60% | 4-25% | [3][4] |
| Benzoic acid (BA) | 0.253 | 0.842 | 91-110% | 2.2-26.5% | [3][4] |
| 2-Chlorobenzoic acid (OBA) | 0.170 | 0.565 | 91-110% | 2.2-26.5% | [3][4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Water
This protocol is adapted from a method for 2,6-dichlorobenzamide and is suitable for the analysis of this compound.[1][2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect a 1 L water sample in a clean glass bottle.
-
SPE Disk Conditioning: Condition a divinylbenzene (DVB) solid-phase extraction disk by passing an appropriate solvent, followed by methanol and then reagent water.
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE disk under vacuum at a flow rate of approximately 80 mL/min.[1]
-
Analyte Elution: Elute the retained analytes from the disk with methylene chloride.[1]
-
Concentration: Gently concentrate the eluate under a stream of nitrogen. Add 160 µL of a keeper solvent like 1-heptanol to prevent the complete evaporation of the analytes.[1]
-
Internal Standard Addition: Add a known amount of an internal standard solution (e.g., 100 µL of 1.00 µg/mL 2,4,6-trichlorobenzonitrile).[1]
-
Final Volume Adjustment: Adjust the final volume of the extract and transfer it to an autosampler vial for GC-MS analysis.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Select appropriate ions for this compound and the internal standard. For example, for 2,6-dichlorobenzamide, ions m/z 171, 173, and 189 are monitored.[1]
-
-
Quantitation: Create a 5-point calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[1]
Protocol 2: LC-MS/MS Analysis of this compound in Water
This protocol is based on methods developed for 2,6-Dichlorobenzamide and its degradation products and can be adapted for this compound.[3][4][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification: Acidify a 1 L water sample to a pH of 2-3 using formic acid.[5]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) to the sample.[5]
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by ultrapure water.[5]
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[5]
-
Cartridge Washing: Wash the cartridge with ultrapure water to remove interferences.[5]
-
Analyte Elution: Elute the analytes with a mixture of acetonitrile and methanol.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.[5]
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for benzamides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine and optimize the precursor and product ion transitions for this compound and the internal standard.
-
-
Quantitation: Generate a calibration curve using the peak area ratios of the analyte to the internal standard versus the analyte concentration.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 2,4-Dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,4-Dichlorobenzamide. The developed method is demonstrated to be stability-indicating through forced degradation studies, ensuring that the assay is specific for the analyte in the presence of its degradation products. This protocol is suitable for routine quality control analysis, stability studies, and formulation development of this compound.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of active pharmaceutical ingredients (APIs) and their related substances. A stability-indicating HPLC method is essential to separate the drug substance from any potential degradation products that may form under various stress conditions, thus providing a reliable measure of the drug's stability. This application note presents a validated HPLC method for the determination of this compound, including a comprehensive protocol for method development, validation, and sample analysis.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is critical for the development of a robust HPLC method.
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.02 g/mol [1] |
| XLogP3 | 2.2[1] |
| Predicted UV Absorption Maxima | ~230 nm and ~280 nm (inferred from structurally similar compounds) |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data Software (CDS): For data acquisition and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase preparation.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm, nylon or PTFE.
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (AR grade).
-
Hydrochloric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrogen peroxide (30%, AR grade).
-
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended as the diluent for standard and sample preparations.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid dosage form is provided below.
-
Weigh and finely powder a representative number of units (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance. The aim is to achieve approximately 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light in a photostability chamber.
After exposure, the stressed samples are prepared to a known concentration and analyzed by the proposed HPLC method. The peak purity of the this compound peak should be evaluated using a PDA detector to ensure it is free from co-eluting degradants.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters are typically assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | ||||
| 100% | ||||
| 120% |
Table 4: Precision Data
| Precision | Concentration (µg/mL) | Peak Area (% RSD, n=6) |
| Repeatability | ||
| Intermediate Precision |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | |
| LOQ |
Table 6: Robustness Study
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor |
| Flow Rate (± 0.1 mL/min) | |||
| Column Temperature (± 2 °C) | |||
| Mobile Phase pH (± 0.2) |
Visualizations
Caption: Workflow for HPLC method development and validation.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound. The method has been developed based on sound scientific principles and is designed to be validated in accordance with ICH guidelines. The stability-indicating nature of the assay makes it particularly suitable for the analysis of stability samples and for quality control purposes in a regulated environment. The detailed experimental protocol and data presentation guidelines provided herein should enable researchers and scientists to successfully implement and validate this method in their own laboratories.
References
Application Note: Quantitative Analysis of 2,4-Dichlorobenzamide in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzamide is a chemical compound of interest in environmental monitoring and agricultural research. Its presence in soil matrices necessitates sensitive and reliable analytical methods for quantification to assess its environmental fate and potential impact. This application note provides a detailed protocol for the analysis of this compound in soil using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique known for its selectivity and sensitivity. The described method, incorporating a QuEChERS-based sample preparation, is suitable for routine monitoring and research applications.
Principle
This method employs a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction protocol to isolate this compound from the complex soil matrix.[1] The extracted analyte is then analyzed by GC-MS, which provides separation based on the compound's volatility and mass-to-charge ratio of its fragments, allowing for accurate identification and quantification.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), all pesticide residue grade or higher.
-
Standards: this compound (≥98% purity).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent.
-
Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to create calibration standards in the desired concentration range (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).
-
Experimental Protocols
Sample Preparation (QuEChERS Extraction)
-
Soil Sample Collection and Preparation: Collect soil samples and air-dry them at room temperature for 24 hours. Grind the dried soil and sieve it through a 2 mm mesh to ensure homogeneity.[2]
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS operating conditions.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temperature 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 10 min.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Quantification Ion: m/z 173Qualifier Ions: m/z 175, 189 |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve from the analysis of the working standard solutions. The peak area of the quantification ion (m/z 173) is plotted against the concentration of this compound. The concentration of the analyte in the soil samples is then determined from this calibration curve.
The following tables summarize the expected performance characteristics of the method based on validation data for similar pesticide analyses in soil matrices.[2][3][4][5]
Table 1: Method Validation Parameters
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg[3][4] |
| Linearity (R²) | > 0.99 |
| Concentration Range | 0.01 - 0.5 mg/kg[3] |
Table 2: Recovery of this compound at Different Spiking Levels in Soil
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.01 | 85 - 95 | < 15 |
| 0.05 | 90 - 105 | < 10 |
| 0.1 | 92 - 108 | < 10 |
| 0.5 | 95 - 110 | < 8 |
Note: The data presented in these tables are illustrative and based on typical performance for pesticide residue analysis in soil. Actual results may vary depending on the specific soil type and laboratory conditions.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound in soil.
Caption: Logical relationship of key parameters in GC-MS method validation.
References
- 1. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aensiweb.com [aensiweb.com]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note and Protocols for the Analysis of 2,4-Dichlorobenzamide in Environmental Samples
Introduction
2,4-Dichlorobenzamide is a chemical compound of environmental interest, potentially arising as a degradation product of certain herbicides or from industrial processes. Its presence in environmental matrices such as soil and water requires sensitive and reliable analytical methods for monitoring and risk assessment. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in environmental samples, primarily based on established methods for the structurally similar compound, 2,6-Dichlorobenzamide (BAM). These methods are intended for researchers, scientists, and professionals in environmental science and analytical chemistry. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high selectivity and sensitivity.
Data Presentation
The following tables summarize quantitative data from studies on dichlorobenzamide analysis. It is important to note that much of the available data is for the 2,6-isomer, which is often used as a proxy for method development.
Table 1: Quantitative Performance Data for Dichlorobenzamide Analysis in Water Samples
| Parameter | Matrix | Method | Value | Reference |
| Limit of Quantification (LOQ) | Water | GC/MS | 0.100 µg/L | [1] |
| Method Limit of Detection (LOD) | Groundwater | SPE-LC-MS/MS | 0.010 µg/L (for 2,6-Dichlorobenzamide) | [2] |
| Method Limit of Quantification (LOQ) | Groundwater | SPE-LC-MS/MS | 0.035 µg/L (for 2,6-Dichlorobenzamide) | [2] |
| Recovery | Groundwater (spiked at 1.0 µg/L) | SPE-LC-MS/MS | 91-102% (Day 1 for 2,6-Dichlorobenzamide) | [2][3] |
| Recovery | Groundwater (spiked at 1.0 µg/L) | SPE-LC-MS/MS | 97-110% (Day 3 for 2,6-Dichlorobenzamide) | [2][3] |
Table 2: Recovery Data for QuEChERS Method in Various Matrices
| Analyte | Matrix | Recovery Rate | Relative Standard Deviation (RSD) | Reference |
| 2,6-Dichlorobenzamide | Various | 95% | Not Specified | [4] |
| General Pesticides | Food Samples | 70-120% | <5% | |
| Acidic Herbicides | Hydrated Agricultural Products | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of dichlorobenzamides from environmental samples. While the focus is on this compound, these protocols are adapted from validated methods for the 2,6-isomer and should be validated for the target analyte.
Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol describes a robust method for the extraction and quantification of this compound from water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard is used to ensure accuracy and precision.[5]
1. Reagents and Materials
-
Solvents: Methanol, Methylene chloride, Acetone (Pesticide residue grade or higher)
-
Standards: this compound (>98% purity), 2,4,6-Trichlorobenzonitrile (Internal Standard, IS, >97% purity)
-
Reagents: Anhydrous sodium sulfate, Deionized water
-
SPE Cartridges: Divinylbenzene (DVB) SPE disks or cartridges
-
Glassware: Volumetric flasks, pipettes, graduated cylinders, centrifuge tubes, autosampler vials with septa
2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.[1]
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,4,6-Trichlorobenzonitrile and dissolve in 100 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solutions with methanol.
3. Sample Preparation (SPE)
-
Sample Collection: Collect a 1 L water sample in a clean glass bottle.
-
SPE Cartridge Conditioning: Condition a DVB SPE disk by passing 15 mL of acetone, followed by 15 mL of methanol.[1] Allow the methanol to flow through by gravity.
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE disk under vacuum at a flow rate of approximately 80 mL/min.[1]
-
Elution: Elute the retained analytes from the disk with methylene chloride.
-
Concentration: Gently concentrate the eluate under a stream of nitrogen. Add 160 µL of 1-heptanol as a keeper solvent.[1]
-
Internal Standard Addition: Add a precise volume of the 2,4,6-trichlorobenzonitrile internal standard solution.
-
Final Volume Adjustment: Adjust the final volume and transfer an aliquot to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Agilent 5973 MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
Protocol 2: Analysis of this compound in Soil using the QuEChERS Method and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined extraction and cleanup procedure suitable for various matrices, including soil.[4][7][8]
1. Reagents and Materials
-
Solvents: Acetonitrile (ACN), Water (LC-MS grade)
-
Standards: this compound (>98% purity)
-
QuEChERS Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate (or commercially available packets)
-
Dispersive SPE (dSPE) Cleanup Sorbents: Primary secondary amine (PSA), C18
-
Equipment: Homogenizer, Centrifuge, Vortex mixer
2. Sample Preparation (QuEChERS)
-
Sample Homogenization: Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of water (if the soil is dry) and vortex.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and then centrifuge at >3000 rcf for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and dilute it with the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1100 HPLC system or equivalent
-
Column: Kinetex C18 column (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (pH 2.4) and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: QTrap 4000 system or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Mandatory Visualization
Caption: Experimental workflows for the analysis of this compound in water and soil samples.
References
- 1. epa.gov [epa.gov]
- 2. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
Application of 2,4-Dichlorobenzamide in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 2,4-dichlorobenzamide scaffold is a versatile building block in medicinal chemistry, serving as a key structural motif in the design and synthesis of a wide range of biologically active compounds. Its chemical properties, including the presence of two chlorine atoms on the phenyl ring, contribute to favorable pharmacokinetic and pharmacodynamic characteristics in various derivatives. These substitutions can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. The dichlorinated phenyl ring and the amide linkage provide a rigid framework that can be readily functionalized to explore structure-activity relationships (SAR) and optimize lead compounds.
Key areas of application include:
-
Anticancer Agents: this compound derivatives have been investigated as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, derivatives have shown inhibitory activity against key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
-
Enzyme Inhibitors: The scaffold has been successfully employed to develop inhibitors of various enzymes. For instance, derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, and protein kinase CK1 delta, a regulator of various cellular processes.
-
Antimicrobial Agents: The this compound core has been incorporated into molecules exhibiting antibacterial and antifungal properties. These compounds often exert their effects by disrupting essential cellular processes in microorganisms.
The synthetic tractability of this compound allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization. The amide bond can be readily formed through coupling reactions between 2,4-dichlorobenzoyl chloride and various amines, enabling the introduction of a wide range of substituents to modulate biological activity and physicochemical properties.
Quantitative Data Summary
The following table summarizes the biological activity of selected this compound derivatives from various studies. This data is intended to provide a comparative overview of the potential of this scaffold in different therapeutic areas.
| Compound ID | Target/Activity | Assay | IC50 / MIC | Reference |
| 1 | Tubulin Polymerization Inhibition | In vitro tubulin polymerization assay | 3.06 µM | [1] |
| 2 | Antiproliferative (A549 cells) | MTT Assay | 0.008 µM | [1] |
| 3 | Antiproliferative (K562 cells) | MTT Assay | 0.003 µM | [1] |
| 4 | Antiproliferative (HepG2 cells) | MTT Assay | 0.009 µM | [1] |
| 5 | Antiproliferative (MDA-MB-231 cells) | MTT Assay | 0.024 µM | [1] |
| 6 | Dihydrofolate Reductase (DHFR) Inhibition | Molecular Docking (Binding Energy) | -8.5 kcal/mol | [2] |
| 7 | Protein Kinase CK1δ Inhibition | In vitro kinase assay | 0.98 µM | [3] |
| 8 | Antibacterial (Bacillus subtilis) | Tube Dilution Method | pMIC = 1.496 µmol/mL | [4] |
| 9 | Antibacterial (Staphylococcus aureus) | Tube Dilution Method | pMIC = 1.496 µmol/mL | [4] |
| 10 | Antifungal (Candida albicans) | Tube Dilution Method | pMIC = 2.102 µmol/mL | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(thiazol-2-yl)-2,4-dichlorobenzamide
This protocol describes a representative synthesis of a this compound derivative with potential biological activity.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
2-Aminothiazole
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,4-dichlorobenzoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the 2,4-dichlorobenzoyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-(thiazol-2-yl)-2,4-dichlorobenzamide.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is used to assess the inhibitory effect of this compound derivatives on tubulin polymerization.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (dissolved in DMSO)
-
Combretastatin A-4 (positive control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at controlled temperature
Procedure:
-
Prepare a tubulin solution at a final concentration of 1.0 mg/mL in General Tubulin Buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP solution into the wells of a 96-well plate.
-
Add the test compound or control (DMSO vehicle, Combretastatin A-4) to the wells at various concentrations. The final DMSO concentration should not exceed 1%.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (dissolved in a suitable solvent)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum to the final desired concentration in the broth (e.g., 5 x 10⁵ CFU/mL).
-
Add the diluted inoculum to each well of the microtiter plate, including a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). The MIC can also be determined by measuring the absorbance at 600 nm.
Mandatory Visualizations
Synthetic workflow for this compound derivatives.
Mechanism of tubulin polymerization inhibition.
Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
2,4-Dichlorobenzamide: A Versatile Building Block for Advanced Agrochemicals
Application Note AN24DCBA-AGCHEM-001
Introduction
2,4-Dichlorobenzamide is a valuable chemical intermediate in the synthesis of a variety of agrochemicals. Its dichlorinated phenyl ring serves as a key structural motif in several classes of pesticides, including insecticides, herbicides, and fungicides. This document provides a comprehensive overview of the application of this compound as a building block, with a focus on the synthesis of benzoylurea insecticides and a detailed protocol for a representative N-substituted benzamide fungicide.
Application in Benzoylurea Insecticides
Benzoylurea insecticides are a significant class of insect growth regulators that interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.[1][2] This disruption of the molting process leads to the death of the insect larvae.[3] While not always a direct starting material, the 2,4-dichlorophenyl moiety is a common feature in this class of compounds, highlighting the importance of dichlorinated precursors in their synthesis.
One of the most prominent benzoylurea insecticides is Lufenuron. The synthesis of Lufenuron and other benzoylureas typically involves the reaction of a substituted aniline with a benzoyl isocyanate.[4] Although the direct use of this compound is not the primary route, its structural elements are present in key intermediates.
Proposed Application: Synthesis of a Novel N-(4-chlorophenyl)-2,4-dichlorobenzamide Fungicide
This section details a plausible synthetic route and application of a novel fungicide derived from this compound. N-substituted benzamides are a known class of fungicides that often act by inhibiting fungal cell division.[2]
Signaling Pathway: Mechanism of Action of Benzamide Fungicides
Benzamide fungicides, such as zoxamide, act by disrupting microtubule dynamics through binding to β-tubulin.[5] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for mitosis and cell division. The disruption of these processes ultimately leads to fungal cell death.[1][5]
Caption: Mechanism of action of benzamide fungicides.
Experimental Protocols
Synthesis of 2,4-Dichlorobenzoyl Chloride from this compound
This two-step protocol describes the conversion of this compound to the more reactive acyl chloride intermediate, 2,4-Dichlorobenzoyl chloride, via hydrolysis and subsequent chlorination.
Step 1: Hydrolysis of this compound to 2,4-Dichlorobenzoic Acid
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | 100-110 °C (Reflux) |
| Yield | 90-95% |
| Purity | >98% (by HPLC) |
Protocol:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (50 g, 0.263 mol) and a 10% aqueous solution of sodium hydroxide (250 mL).
-
Heat the mixture to reflux (100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (approx. 30 mL).
-
A white precipitate of 2,4-Dichlorobenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry in a vacuum oven at 60-70 °C to a constant weight.
Step 2: Conversion of 2,4-Dichlorobenzoic Acid to 2,4-Dichlorobenzoyl Chloride
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Temperature | 75-80 °C (Reflux) |
| Yield | 92-97% |
| Purity | >99% (by GC) |
Protocol:
-
In a 250 mL three-necked flask fitted with a reflux condenser, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2,4-Dichlorobenzoic acid (40 g, 0.209 mol).
-
Slowly add thionyl chloride (30 mL, 0.418 mol) to the flask at room temperature with stirring.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).
-
Heat the reaction mixture to reflux (75-80 °C) and maintain for 2-3 hours. The evolution of HCl gas will be observed.
-
Monitor the reaction by observing the cessation of gas evolution and by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After the reaction is complete, distill off the excess thionyl chloride under atmospheric pressure.
-
The crude 2,4-Dichlorobenzoyl chloride is then purified by vacuum distillation (b.p. 122-124 °C at 15 mmHg) to yield a colorless to light-yellow liquid.[6]
Caption: Synthesis of 2,4-Dichlorobenzoyl Chloride.
Synthesis of N-(4-chlorophenyl)-2,4-dichlorobenzamide
This protocol outlines the synthesis of a novel benzamide fungicide from 2,4-Dichlorobenzoyl chloride and 4-chloroaniline.
| Parameter | Value |
| Reaction Time | 3-4 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 85-90% |
| Purity | >98% (by HPLC) |
Protocol:
-
In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 4-chloroaniline (25.5 g, 0.20 mol) and triethylamine (22.2 g, 0.22 mol) in 150 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-Dichlorobenzoyl chloride (41.9 g, 0.20 mol) in 50 mL of anhydrous dichloromethane to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford N-(4-chlorophenyl)-2,4-dichlorobenzamide as a white solid.
Caption: Synthesis of a novel benzamide fungicide.
Quantitative Data
The following table summarizes the fungicidal activity of analogous N-substituted benzamide compounds against various phytopathogenic fungi. The data is presented as EC50 values (the concentration of the compound that inhibits 50% of fungal growth). Lower EC50 values indicate higher fungicidal activity.
| Compound | Alternaria alternata EC50 (µg/mL) | Alternaria solani EC50 (µg/mL) | Botrytis cinerea EC50 (µg/mL) | Reference |
| N-(2-hydroxy...butyl)benzamide derivative 6h | 1.77 | - | - | [3] |
| N-(2-hydroxy...butyl)benzamide derivative 6k | >50 | 6.71 | >50 | [3] |
| N-(2-hydroxy...butyl)benzamide derivative 6e | - | 1.90 | - | [3] |
| Myclobutanil (Commercial Fungicide) | 6.23 | - | - | [3] |
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of various agrochemicals. Through straightforward chemical transformations, it can be converted into key intermediates like 2,4-Dichlorobenzoyl chloride, which are then utilized to construct complex, biologically active molecules. The detailed protocols provided herein for the synthesis of a novel N-substituted benzamide fungicide demonstrate a practical application of this compound in the development of new crop protection agents. The fungicidal activity data of analogous compounds suggest that this class of molecules holds significant potential for further research and development in the agrochemical industry.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Zoxamide (Ref: RH 7281) [sitem.herts.ac.uk]
- 3. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Analysis of 2,4-Dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzamide is a chemical compound of interest in various fields, including environmental analysis and as a potential impurity or metabolite in drug development. Accurate and precise quantification of this analyte is crucial for regulatory compliance, environmental monitoring, and quality control in pharmaceutical processes. This document provides detailed application notes and protocols for the quantitative analysis of this compound in different matrices using an internal standard method, which is essential for correcting for variations in sample preparation and instrument response.[1][2] The methodologies described herein are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the high sensitivity and selectivity required for trace-level analysis.
Disclaimer: The quantitative data and specific method validation parameters presented in this document are based on studies conducted on the closely related isomer, 2,6-Dichlorobenzamide, due to a lack of publicly available data for this compound. These data serve as a representative example to guide method development and validation for this compound, assuming similar analytical behavior.
I. Analytical Methodologies
Two primary analytical techniques are detailed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with an Internal Standard
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a structural analog, 2,4,6-Trichlorobenzonitrile, is a suitable internal standard.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Internal Standard
LC-MS/MS is highly sensitive and selective, making it ideal for analyzing trace levels of this compound in complex matrices. The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d3 (hypothetical, as a best practice), is the gold standard for LC-MS/MS to compensate for matrix effects and procedural losses.[2][3][4]
II. Experimental Protocols
Preparation of Standard Solutions
2.1.1 Stock Solutions (1000 µg/mL)
-
This compound Stock Solution: Accurately weigh 100 mg of this compound (>98% purity) and dissolve it in 100 mL of methanol.[1]
-
Internal Standard (IS) Stock Solutions:
-
GC-MS IS (2,4,6-Trichlorobenzonitrile): Accurately weigh 100 mg of 2,4,6-Trichlorobenzonitrile (>97% purity) and dissolve it in 100 mL of methanol.[1]
-
LC-MS/MS IS (e.g., this compound-d3): Accurately weigh 10 mg of the deuterated standard and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.
-
2.1.2 Working Standard Solutions Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., methanol, methylene chloride) to create calibration standards covering the expected concentration range of the samples.[1]
Sample Preparation
2.2.1 Water Samples (Solid-Phase Extraction - SPE)
-
Acidify a 1 L water sample to a pH of 2-3 using formic acid.[3]
-
Add a known amount of the appropriate internal standard solution to the water sample and mix thoroughly.[3][4]
-
Condition an SPE cartridge (e.g., Divinylbenzene (DVB) or Oasis HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[1][3]
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[3]
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for approximately 10 minutes.
-
Elute the retained analyte and internal standard with an appropriate solvent, such as methylene chloride or ethyl acetate.[1]
-
Concentrate the eluate under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable solvent to a final volume for analysis.[1]
2.2.2 Soil/Solid Samples (Solvent Extraction)
-
Weigh 25 g of the soil sample into an Erlenmeyer flask.[1]
-
Add a known amount of the appropriate internal standard.
-
Add 50 mL of an extraction solvent mixture (e.g., acetone/hexane 1:1 v/v).[5]
-
Shake the mixture vigorously for at least 30 minutes.[1]
-
Separate the organic layer by filtration or centrifugation.[6]
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1][5]
-
Concentrate the extract using a rotary evaporator.[1]
-
Reconstitute the residue in a suitable solvent to a final volume for analysis.[1]
Instrumental Analysis
2.3.1 GC-MS Conditions
| Parameter | Value |
| Column | RTX-200, 30 m x 0.25 mm x 0.5 µm or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | 70°C for 1 min, then 10°C/min to 270°C, hold for 1 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of this compound and the internal standard. |
Table 1: Representative GC-MS Operating Conditions.[7]
2.3.2 LC-MS/MS Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., 5% B to 95% B over 10 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and the internal standard. |
Table 2: Representative LC-MS/MS Operating Conditions.[3]
III. Data Presentation and Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[1]
Method Validation Summary (Based on 2,6-Dichlorobenzamide Data)
The following table summarizes typical method validation parameters. These values are provided as a guideline and should be established for this compound in the specific laboratory and matrix.
| Parameter | Water Matrix | Soil Matrix |
| Limit of Quantitation (LOQ) | 0.1 µg/L | 1 µg/kg |
| Limit of Detection (LOD) | 0.03 µg/L | 0.3 µg/kg |
| Recovery (at 1 µg/L and 10 µg/kg) | 90-110% | 85-105% |
| Precision (RSD%) | < 15% | < 20% |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
Table 3: Representative Method Validation Data for the Analysis of a Dichlorobenzamide Isomer.[7][8][9]
IV. Visualizations
Experimental Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Logical Relationship of Internal Standard Method
Caption: Logic of the internal standard calibration method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Dichlorobenzamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial routes for synthesizing this compound are:
-
Amidation of 2,4-Dichlorobenzoyl Chloride: This is a common and direct method involving the reaction of 2,4-Dichlorobenzoyl chloride with an ammonia source.
-
Partial Hydrolysis of 2,4-Dichlorobenzonitrile: This method involves the controlled hydrolysis of 2,4-Dichlorobenzonitrile, typically under acidic or basic conditions, to yield the corresponding amide.
Q2: My reaction yield is consistently low. What are the common contributing factors?
A2: Low yields in this compound synthesis can stem from several issues. In the amidation of 2,4-Dichlorobenzoyl chloride, common causes include incomplete reaction, side reactions such as hydrolysis of the starting material, and protonation of the ammonia source. For the hydrolysis of 2,4-Dichlorobenzonitrile, low yields are often due to incomplete hydrolysis or over-hydrolysis to the carboxylic acid.
Q3: What are the typical impurities I should be aware of, and how can they be minimized?
A3: Common impurities include unreacted starting materials, positional isomers (e.g., 3,4-Dichlorobenzamide or 2,5-Dichlorobenzamide), and over-chlorinated byproducts. Minimizing these impurities starts with using high-purity starting materials and tightly controlling reaction conditions such as temperature and reaction time.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound.[1][2] Suitable solvent systems include ethanol/water mixtures.[3] For challenging separations of isomers, column chromatography may be necessary.
Troubleshooting Guides
Low Yield in Amidation of 2,4-Dichlorobenzoyl Chloride
| Symptom | Possible Cause | Suggested Solution |
| Low product yield with significant starting material remaining | Incomplete reaction due to insufficient ammonia or reaction time. | Ensure at least two equivalents of ammonia are used to neutralize the HCl byproduct.[4] Consider extending the reaction time or moderately increasing the temperature. |
| Low product yield with the presence of 2,4-Dichlorobenzoic acid | Hydrolysis of the 2,4-Dichlorobenzoyl chloride starting material by water.[5] | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction mixture becomes acidic, and precipitation of product is minimal | The HCl byproduct is protonating the ammonia, rendering it non-nucleophilic.[4] | Use an excess of aqueous ammonia or add a non-nucleophilic base to the reaction mixture to scavenge the HCl. |
Issues in the Hydrolysis of 2,4-Dichlorobenzonitrile
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 2,4-Dichlorobenzoic acid in the final product | Over-hydrolysis of the nitrile to the carboxylic acid.[6] | Carefully control the reaction time and temperature. Use a milder acid or base catalyst, or a lower concentration. |
| Incomplete conversion of the starting nitrile | Reaction conditions are too mild, or the catalyst is not effective. | Increase the reaction temperature or prolong the reaction time. Consider using a stronger acid or base, or a higher concentration.[7] |
| Formation of a complex mixture of byproducts | Side reactions due to harsh reaction conditions. | Optimize the reaction conditions by starting with milder temperatures and catalyst concentrations and gradually increasing them while monitoring the reaction progress. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 2,4-Dichlorobenzoyl Chloride Synthesis
| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Dichlorotoluene | Chlorine | Azobisisobutyronitrile | 95 | 3+ | - | [8] |
| 2,4-Dichlorotoluene | Chlorine | Azobisisobutyronitrile & Triethanolamine | 120-130 | 3-4 | - | [9] |
| 2,4-Dichlorotrichlorotoluene | Water | Ferric Trichloride | 110-120 | 2 | 98.5 | [8] |
| 2,4-Dichlorobenzotrichloride | Carboxylic Acid | Lewis Acid | - | - | High | [10] |
Table 2: Overview of Hydrolysis Conditions for Dichlorobenzonitriles
| Starting Material | Hydrolysis Conditions | Primary Product | Key Considerations | Reference |
| Dichlorobenzonitrile | Aqueous Sulfuric Acid in Acetic Acid | Dichlorobenzamide | Partial hydrolysis can be achieved. | [6] |
| Dichlorobenzonitrile | Aqueous Alkali Metal Hydroxide | Dichlorobenzoic Acid | Tends to favor complete hydrolysis to the carboxylic acid. | [6] |
| 3,5-Dichlorobenzonitrile | Acidic (pH 1-4) or Basic (pH 11-14) | 3,5-Dichlorobenzoic Acid | Temperature control (50-90°C) is crucial. | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4-Dichlorobenzoyl Chloride
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Deionized water
-
Ice bath
Procedure:
-
In a fume hood, cool a flask containing concentrated aqueous ammonia in an ice bath.
-
Slowly add 2,4-Dichlorobenzoyl chloride dropwise to the cold, stirred ammonia solution. A vigorous reaction will occur, and a white solid will precipitate.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
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Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any ammonium chloride.
-
The crude this compound can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Partial Hydrolysis of 2,4-Dichlorobenzonitrile
Materials:
-
2,4-Dichlorobenzonitrile
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 2,4-Dichlorobenzonitrile in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) while monitoring the reaction progress by TLC or HPLC.
-
Once the desired level of conversion is achieved, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization.
Mandatory Visualizations
Caption: Primary synthesis routes for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. researchgate.net [researchgate.net]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 9. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 11. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,4-Dichlorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichlorobenzamide.
Troubleshooting Guide: Identifying Byproducts
The synthesis of this compound, primarily through the reaction of 2,4-Dichlorobenzoyl chloride with an amine source like ammonia, can sometimes be accompanied by the formation of unwanted byproducts. This guide will help you identify and address these common issues.
Primary Byproduct: 2,4-Dichlorobenzoic Acid
The most prevalent byproduct in this synthesis is 2,4-Dichlorobenzoic acid.[1] Its formation is primarily due to the hydrolysis of the starting material, 2,4-Dichlorobenzoyl chloride, in the presence of water.
Troubleshooting Steps:
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Reaction Setup Review: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to the extent possible.
-
Solvent Purity: Use anhydrous solvents to minimize the introduction of water.
-
Starting Material Integrity: Check the purity of the 2,4-Dichlorobenzoyl chloride. Older batches may have already undergone partial hydrolysis.
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Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to confirm the presence of 2,4-Dichlorobenzoic acid. A distinct peak corresponding to the acid's retention time will be observed.
Other Potential Byproducts and Impurities
Beyond the primary hydrolysis product, other impurities can arise from various sources.
| Byproduct/Impurity | Potential Cause | Identification Method | Mitigation Strategy |
| Positional Isomers (e.g., 2,6-Dichlorobenzamide) | Impurities in the 2,4-Dichlorobenzoyl chloride starting material. | GC-MS or HPLC with a suitable reference standard. | Source high-purity starting materials. Purification of the starting material may be necessary. |
| Unreacted 2,4-Dichlorobenzoyl Chloride | Incomplete reaction due to insufficient reaction time, low temperature, or stoichiometric imbalance. | HPLC or GC-MS. | Optimize reaction conditions (time, temperature, stoichiometry). |
| Residual Solvents | Incomplete removal during workup and purification. | Gas Chromatography (GC). | Ensure proper drying of the final product under vacuum. |
Frequently Asked Questions (FAQs)
Q1: My final product shows a lower melting point than expected and appears impure. What is the likely cause?
A depressed melting point is a common indicator of impurities. The most probable impurity is 2,4-Dichlorobenzoic acid due to hydrolysis of the starting material. We recommend analyzing your product using HPLC to identify and quantify the impurities.
Q2: How can I remove 2,4-Dichlorobenzoic acid from my this compound product?
A common method for removing acidic impurities like 2,4-Dichlorobenzoic acid is to wash the crude product with a mild aqueous base, such as a dilute sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be separated in the aqueous layer, while the desired amide remains in the organic layer. Subsequent recrystallization of the amide can further enhance purity.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product peak.[2][3] It is also the preferred method for quantifying the purity of the final this compound and identifying byproducts like 2,4-Dichlorobenzoic acid. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities and positional isomers.
Experimental Protocols
Synthesis of this compound from 2,4-Dichlorobenzoyl Chloride and Aqueous Ammonia
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.
Materials:
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2,4-Dichlorobenzoyl chloride
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Concentrated aqueous ammonia (e.g., 28-30%)
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A suitable organic solvent (e.g., dichloromethane or diethyl ether)
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Deionized water
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a fume hood, dissolve 2,4-Dichlorobenzoyl chloride (1 equivalent) in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of cold, concentrated aqueous ammonia (e.g., 3-4 equivalents) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to remove any unreacted starting material and the 2,4-Dichlorobenzoic acid byproduct.
-
Wash the organic layer again with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
HPLC Method for Purity Analysis
This is a general HPLC method that can be adapted to separate this compound from its primary byproduct, 2,4-Dichlorobenzoic acid.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid for non-MS applications) is a good starting point.[2]
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
By comparing the retention times of the peaks in the sample chromatogram to those of pure standards of this compound and 2,4-Dichlorobenzoic acid, the identity and purity of the product can be determined.
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for troubleshooting the presence of byproducts in your this compound synthesis.
Caption: Troubleshooting workflow for identifying byproducts in this compound synthesis.
References
Technical Support Center: Purification of Crude 2,4-Dichlorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dichlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used.
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From 2,4-dichlorobenzoyl chloride: Unreacted 2,4-dichlorobenzoyl chloride, 2,4-dichlorobenzoic acid (from hydrolysis of the starting material), and potentially over-acylated byproducts.
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From 2,4-dichlorobenzonitrile: Unreacted 2,4-dichlorobenzonitrile and 2,4-dichlorobenzoic acid (from complete hydrolysis).
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General Impurities: Positional isomers (e.g., 2,6-dichlorobenzamide or 3,4-dichlorobenzamide) and residual solvents from the reaction or initial workup.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
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Recrystallization is effective for removing small amounts of impurities from a solid product. It is a good first choice if your crude material is mostly pure.
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Column chromatography is a more powerful technique for separating mixtures with multiple components or when impurities have similar solubility to the desired product.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp and higher melting point. Further purification is recommended.
Q4: Can I use a single solvent for recrystallization?
A4: A single-solvent recrystallization is ideal if you can find a solvent that dissolves this compound well at high temperatures but poorly at low temperatures. However, a mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) often provides better control over the crystallization process.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out (product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. Cooling is too rapid. | Use a lower-boiling point solvent. Add more of the "poor" solvent in a mixed-solvent system. Allow the solution to cool more slowly. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Add a seed crystal of pure this compound. Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| Low recovery of purified product | Too much solvent was used. The crystals were filtered before crystallization was complete. The crystals are significantly soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is fully cooled before filtration. Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The colored impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. Note: This may reduce your yield. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Systematically test different solvent systems with varying polarities. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate. |
| The compound is not moving down the column (stuck at the origin) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound comes off the column too quickly (elutes with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the product band | The compound is not fully soluble in the mobile phase. The column is overloaded. | Choose a solvent system where the product has better solubility. Ensure the crude material is fully dissolved before loading. Use a larger column or load less material. A general rule is a silica gel to crude material ratio of at least 30:1 (w/w). |
| Cracks appearing in the silica gel bed | The column was allowed to run dry. Improper packing. | Always keep the solvent level above the top of the silica gel. Ensure the silica gel is packed uniformly as a slurry. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent System | Solubility at 25°C (Estimate) | Solubility at Boiling Point (Estimate) | Suitability for Recrystallization |
| Ethanol/Water | Sparingly soluble | Soluble | Good (as a mixed-solvent system) |
| Ethyl Acetate/Hexane | Sparingly soluble | Soluble | Good (as a mixed-solvent system) |
| Acetone | Soluble | Very Soluble | Potentially suitable as a single solvent, but may lead to lower recovery |
| Dichloromethane | Soluble | Very Soluble | Generally not ideal for recrystallization due to its high volatility and solvency |
| Water | Insoluble | Very slightly soluble | Good as an anti-solvent in a mixed-solvent system |
Table 2: Estimated TLC Conditions for this compound and Potential Impurities
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rf Value |
| This compound | 7:3 | 0.3 - 0.4 |
| 2,4-Dichlorobenzoyl chloride | 9:1 | ~0.8 |
| 2,4-Dichlorobenzoic acid | 1:1 (+ a few drops of acetic acid) | ~0.2 (can streak) |
| 2,4-Dichlorobenzonitrile | 8:2 | ~0.6 |
Note: These values are estimates and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as used for crystallization).
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Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully load the solution onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Mandatory Visualization
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,4-Dichlorobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dichlorobenzamide. Peak tailing, a chromatographic distortion where the peak's trailing edge is broader than the front, can significantly compromise analytical accuracy and reproducibility. This guide provides a systematic approach to troubleshooting, detailed experimental protocols, and frequently asked questions (FAQs) to help you achieve symmetrical and reliable peaks.
Troubleshooting Guide: A Question-and-Answer Approach
This guide will walk you through the most common causes of peak tailing for this compound and provide step-by-step solutions.
Question: My this compound peak is tailing. What is the most probable cause?
Answer: The primary cause of peak tailing for a compound like this compound, which contains an amide group and can exhibit weak basic properties, is secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2][3] These silanol groups (Si-OH) can become ionized (Si-O⁻) at higher mobile phase pH values, leading to undesirable electrostatic interactions with the analyte.
FAQs: Resolving Peak Tailing for this compound
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is wider than the first half. It is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[1]
Q2: What is the estimated pKa of this compound and how does it influence the HPLC method?
Q3: Can the choice of organic modifier in the mobile phase affect peak shape?
A3: Yes, the choice between common organic modifiers like acetonitrile and methanol can influence peak shape. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. It is advisable to experiment with both to determine the optimal solvent for your specific separation.
Q4: When should I consider replacing my HPLC column?
A4: If you have systematically addressed mobile phase and system-related issues and peak tailing persists, especially if you observe a sudden deterioration in peak shape, it may be time to replace your column. Columns have a finite lifetime and can degrade due to exposure to aggressive mobile phases, high pressures, or sample contaminants.
Experimental Protocols
Here are detailed methodologies for the key troubleshooting experiments:
Protocol 1: Mobile Phase pH Adjustment
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Objective: To suppress the ionization of residual silanol groups on the stationary phase.
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Materials:
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HPLC grade water
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HPLC grade acetonitrile or methanol
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Formic acid (or another suitable acid like phosphoric acid)
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Your this compound sample and standard solutions
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Procedure:
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Prepare the aqueous portion of your mobile phase (e.g., 900 mL of HPLC grade water).
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Carefully add a small amount of formic acid to the aqueous phase to adjust the pH to approximately 2.5 - 3.0. Use a calibrated pH meter for accurate measurement.
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Prepare your mobile phase by mixing the acidified aqueous phase with the organic modifier in the desired ratio (e.g., 50:50 v/v).
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Equilibrate your HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
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Inject your this compound standard and sample and analyze the peak shape.
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Protocol 2: Column Flushing and Regeneration
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Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
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Materials:
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HPLC grade water
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HPLC grade isopropanol
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HPLC grade hexane (for reversed-phase columns, if compatible)
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HPLC grade dichloromethane (for reversed-phase columns, if compatible)
-
-
Procedure (for a standard C18 column - always consult your column's care and use manual):
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Disconnect the column from the detector.
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Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).
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Flush with 10-20 column volumes of 100% isopropanol.
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If severe contamination is suspected and your column is compatible, you can perform a more rigorous flush with solvents of decreasing polarity (e.g., isopropanol -> dichloromethane -> hexane) and then reverse the sequence to re-equilibrate with your mobile phase.
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Equilibrate the column with your mobile phase until a stable baseline is achieved before reconnecting to the detector.
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Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of this compound
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 7.0 (Buffered) | > 2.0 | Significant tailing |
| 4.5 (Buffered) | 1.5 - 2.0 | Moderate tailing |
| 2.7 (Acidified with Formic Acid) | 1.0 - 1.2 | Symmetrical or near-symmetrical peak |
Note: The peak asymmetry factor (As) is typically calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.0. Use a modern, end-capped column. | Improved peak symmetry. |
| Column Overload | Reduce sample concentration/injection volume. | Symmetrical peak shape at lower concentrations. |
| Column Contamination | Flush the column with a strong solvent. | Restoration of good peak shape. |
| Extra-column Volume | Use shorter, narrower ID tubing. Ensure proper fitting connections. | Sharper peaks with less broadening. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase. | Improved peak shape for early eluting peaks. |
Visualizations
Caption: A troubleshooting workflow for resolving peak tailing.
References
improving sensitivity of GC-MS method for 2,4-Dichlorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 2,4-Dichlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low sensitivity when analyzing this compound by GC-MS?
Low sensitivity for this compound can stem from several factors throughout the analytical workflow. The most common areas to investigate are:
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Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, loss of analyte during concentration steps, or the presence of co-extracted matrix components can significantly suppress the signal.[1]
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Inefficient Injection: Using an inappropriate injection mode (e.g., split instead of splitless for trace analysis), incorrect injector temperature, or a non-optimized liner can lead to poor transfer of the analyte to the column.[2][3]
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Poor Chromatographic Performance: Issues such as peak tailing due to active sites in the liner or column, or improper column selection can result in broad peaks, which are harder to distinguish from baseline noise.[4][5]
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Non-Optimized Mass Spectrometer Settings: Incorrect ionization energy, inappropriate selection of monitored ions (in SIM mode), or a contaminated ion source can all lead to a weaker signal.[4]
Q2: Should I use derivatization for this compound analysis?
While not always mandatory, derivatization can be a powerful strategy to improve the analysis of compounds like this compound.[6] The primary goals of derivatization are to increase the analyte's volatility and thermal stability, and to improve its chromatographic properties (e.g., reduce peak tailing).[7] For amides, silylation is a common derivatization technique. However, it adds an extra step to the sample preparation process and must be optimized to ensure complete and reproducible reactions.[6] Consider derivatization if you are struggling with poor peak shape or thermal degradation in the injector.
Q3: What is the most effective sample preparation technique for improving sensitivity?
For trace-level analysis of this compound in complex matrices like environmental samples, pre-concentration is one of the most effective ways to boost sensitivity.[2]
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Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up and concentrating the analyte from liquid samples like water.[8][9][10] Divinylbenzene (DVB) or C18 cartridges are commonly used.[9][10]
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Liquid-Liquid Extraction (LLE): A classic technique that can also be effective. Solvents like ethyl acetate or dichloromethane are typically used.[10][11]
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly well-suited for solid samples like vegetables or soil and has been successfully validated for 2,6-dichlorobenzamide, a closely related isomer.[12]
Q4: Which GC-MS parameters are most critical for optimizing sensitivity?
Optimizing both the gas chromatograph and mass spectrometer parameters is crucial.
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Injection Mode: For trace analysis, a splitless injection is preferred as it transfers the entire sample onto the column.[2] Large Volume Injection (LVI) using a Programmed Temperature Vaporizing (PTV) inlet can further enhance sensitivity by 1-2 orders of magnitude by allowing for the injection of much larger sample volumes.[13]
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GC Column: Using a capillary column with a smaller inner diameter (e.g., 0.25 mm) can increase efficiency and produce sharper, taller peaks, improving the signal-to-noise ratio.[2]
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MS Detection Mode: For maximum sensitivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode .[9] Instead of scanning a full mass range, the MS only monitors a few characteristic ions of this compound, which significantly increases the dwell time on each ion and improves the signal-to-noise ratio. For even greater selectivity and sensitivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[13][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis. A logical troubleshooting workflow is essential for efficiently identifying and resolving problems.[15]
Problem: No Peak or Very Low Signal Intensity for this compound
This is a common and frustrating issue that requires a systematic check from sample to detector.
Logical Troubleshooting Workflow for Low Signal
References
- 1. benchchem.com [benchchem.com]
- 2. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. indianjnephrol.org [indianjnephrol.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Stability of 2,4-Dichlorobenzamide
For researchers, scientists, and professionals in drug development, understanding the stability of a compound in various solvents is critical for experimental design, data interpretation, and formulation development. This technical support center provides guidance on assessing the stability of 2,4-Dichlorobenzamide. Due to limited publicly available quantitative stability data for this compound across a wide range of organic solvents, this guide focuses on providing the necessary protocols and troubleshooting advice to enable researchers to determine its stability in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the chemical nature of the solvent, the pH of the solution (especially in aqueous or protic solvents), temperature, light exposure, and the presence of oxidizing agents.
Q2: What are the likely degradation pathways for this compound?
A2: Given its chemical structure, which includes an amide group, a primary degradation pathway to consider is hydrolysis. This can occur under both acidic and basic conditions, leading to the formation of 2,4-dichlorobenzoic acid and ammonia. Other potential degradation pathways include photolysis upon exposure to UV light and oxidation.
Q3: How should stock solutions of this compound be prepared and stored to maximize stability?
A3: For maximum stability, it is recommended to prepare stock solutions in aprotic, non-reactive organic solvents such as DMSO or DMF. Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. It is also advisable to prepare fresh working solutions from the stock for each experiment.
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for stability studies.[1] It allows for the separation and quantification of the parent compound from its potential degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the identification of unknown degradation products.[1]
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my chosen solvent.
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Possible Cause: The polarity of the solvent may not be suitable for this compound.
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Troubleshooting Steps:
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Consult solubility data for structurally similar compounds. While specific data for this compound is limited, general solubility principles can be applied.
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Attempt to dissolve a small amount in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, DMSO, DMF).
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Gentle heating or sonication can aid in dissolution, but be mindful that this could also accelerate degradation if the compound is thermally labile.
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Issue 2: I observe a precipitate forming in my solution over time.
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Possible Cause: This could be due to the low solubility of this compound in the chosen solvent system, especially if there is a temperature change. It could also be a degradation product that is less soluble than the parent compound.
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Troubleshooting Steps:
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Analyze the precipitate and the supernatant separately using an appropriate analytical method like HPLC to determine their composition.
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Consider using a co-solvent system to improve solubility.
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If precipitation is due to degradation, the stability of the compound in that solvent is compromised, and an alternative solvent should be considered.
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Issue 3: I am seeing a rapid loss of my this compound peak in my HPLC analysis.
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Possible Cause: This indicates significant degradation of the compound under your experimental conditions.
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Troubleshooting Steps:
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Review your experimental setup. Is the solution exposed to high temperatures, extreme pH, or light?
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Conduct a forced degradation study (see Experimental Protocols below) to systematically identify the conditions under which the compound is unstable.
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Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.
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Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following table is a template for summarizing your findings.
| Solvent System | Stress Condition | Time Point (hours) | Initial Concentration (µg/mL) | Remaining this compound (%) | Degradation Products Observed (Peak Area %) |
| Acetonitrile:Water (1:1) | 25°C, dark | 0 | 100 | 100 | 0 |
| 24 | 100 | 98.5 | 1.5 (as Product A) | ||
| 48 | 100 | 97.2 | 2.8 (as Product A) | ||
| 0.1 M HCl | 60°C, dark | 0 | 100 | 100 | 0 |
| 6 | 100 | 85.3 | 14.7 (as Product B) | ||
| 12 | 100 | 72.1 | 27.9 (as Product B) | ||
| 0.1 M NaOH | 25°C, dark | 0 | 100 | 100 | 0 |
| 2 | 100 | 45.6 | 54.4 (as Product B) | ||
| 4 | 100 | 20.1 | 79.9 (as Product B) | ||
| 3% H₂O₂ | 25°C, dark | 0 | 100 | 100 | 0 |
| 24 | 100 | 99.1 | 0.9 | ||
| Methanol | UV Light (254 nm) | 0 | 100 | 100 | 0 |
| 8 | 100 | 92.4 | 7.6 (as Product C) |
Experimental Protocols
Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Acidic Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a vial.
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Incubate the vial at 60°C.
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Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
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Analyze by HPLC.
3. Basic Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a vial.
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Keep the vial at room temperature.
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Withdraw aliquots at shorter time intervals due to potentially faster degradation (e.g., 0, 1, 2, 4, and 8 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
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Analyze by HPLC.
4. Oxidative Degradation:
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Mix equal volumes of the stock solution and 3% hydrogen peroxide in a vial.
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Keep the vial at room temperature and protected from light.
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Withdraw aliquots at various time points (e.g., 0, 6, 12, and 24 hours).
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Analyze by HPLC.
5. Thermal Degradation:
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Place a vial containing the stock solution in a temperature-controlled oven at 60°C.
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Withdraw aliquots at different time points (e.g., 0, 24, 48, and 72 hours).
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Analyze by HPLC.
6. Photolytic Degradation:
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Place a vial containing the stock solution in a photostability chamber with a UV lamp (e.g., 254 nm or 365 nm).
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Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
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Withdraw aliquots from both vials at various time points (e.g., 0, 8, 24, and 48 hours).
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Analyze by HPLC.
7. HPLC Analysis:
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A typical starting point for a stability-indicating HPLC method would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid).
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Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.
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The method should be validated to ensure it can separate the parent peak from any degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
common issues in 2,4-Dichlorobenzamide synthesis and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichlorobenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the presence of side reactions. Here are the key areas to investigate:
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Purity of Starting Materials:
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2,4-Dichlorobenzoyl chloride: This is a key reactant and is highly susceptible to hydrolysis. If it has been exposed to moisture, it will convert to 2,4-dichlorobenzoic acid, which will not react under standard amidation conditions. Ensure the 2,4-dichlorobenzoyl chloride is of high purity and handled under anhydrous conditions.
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Ammonia Source: The concentration and purity of the ammonia solution or gas are critical. Ensure you are using the correct stoichiometry.
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Reaction Conditions:
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Temperature: The amidation reaction is typically exothermic. Maintaining a low temperature (0-10 °C) during the addition of the ammonia source is crucial to prevent side reactions and decomposition.
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Addition Rate: Slow, controlled addition of the ammonia source to the 2,4-dichlorobenzoyl chloride solution is important to manage the reaction exotherm.
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Solvent: The choice of an appropriate inert solvent is important for solubility of reactants and for controlling the reaction temperature.
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Side Reactions:
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The primary side reaction is the hydrolysis of 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzoic acid.[1] This can be minimized by using anhydrous reagents and solvents.
-
Solutions to Improve Yield:
| Parameter | Recommended Action |
| Starting Material Quality | Use freshly opened or properly stored anhydrous 2,4-dichlorobenzoyl chloride. |
| Verify the concentration of the ammonia solution. | |
| Reaction Conditions | Maintain a low reaction temperature (0-10 °C) using an ice bath. |
| Add the ammonia source dropwise or at a slow, controlled rate with vigorous stirring. | |
| Use an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether). | |
| Work-up | Ensure efficient extraction and isolation of the product. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure. What are the likely impurities and how can I remove them?
Answer:
The most common impurity is 2,4-dichlorobenzoic acid, formed from the hydrolysis of the starting material, 2,4-dichlorobenzoyl chloride.[1] Unreacted 2,4-dichlorobenzoyl chloride can also be a contaminant.
Solutions for Purification:
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Washing: The crude product can be washed with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove the acidic impurity, 2,4-dichlorobenzoic acid. The amide is generally insoluble in aqueous base, while the carboxylic acid will be converted to its soluble salt.
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is an effective method for purifying this compound.
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Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed.
Issue 3: Difficulty in Initiating or Controlling the Reaction
Question: The reaction is either not starting or becomes too vigorous to control. What could be the problem?
Answer:
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Reaction Not Starting: This could be due to poor quality of the starting materials (e.g., hydrolyzed 2,4-dichlorobenzoyl chloride).
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Uncontrolled Vigorous Reaction: This is typically due to the rapid addition of the ammonia source at a temperature that is too high. The amidation reaction is highly exothermic.
Solutions:
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Initiation: Confirm the quality of your 2,4-dichlorobenzoyl chloride. A small-scale trial reaction can be performed to test reactivity.
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Control:
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Ensure the reaction is cooled in an ice bath before and during the addition of the ammonia source.
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Add the ammonia source slowly and monitor the internal temperature of the reaction.
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Ensure efficient stirring to dissipate heat.
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Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory and industrial synthesis involves the reaction of 2,4-dichlorobenzoyl chloride with an ammonia source, such as aqueous or gaseous ammonia. An alternative route is the partial hydrolysis of 2,4-dichlorobenzonitrile.
Q2: How can I prepare the starting material, 2,4-dichlorobenzoyl chloride?
A2: 2,4-Dichlorobenzoyl chloride can be synthesized via several methods, including:
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Chlorination of 2,4-dichlorotoluene: This involves the side-chain chlorination of 2,4-dichlorotoluene to form 2,4-dichlorotrichloromethylbenzene, followed by controlled hydrolysis.[1]
-
Reaction of 2,4-dichlorobenzoic acid with a chlorinating agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the carboxylic acid to the acid chloride.[1]
Q3: What are the safety precautions I should take when synthesizing this compound?
A3:
-
2,4-Dichlorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia is a corrosive and toxic gas with a pungent odor. Work in a well-ventilated area and handle with care.
-
The reaction is exothermic , so proper temperature control is essential to prevent runaway reactions.
Experimental Protocols
Synthesis of this compound from 2,4-Dichlorobenzoyl Chloride
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add aqueous ammonia (2-3 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent.
Data Presentation
Table 1: Comparison of Reaction Conditions for 2,4-Dichlorobenzoyl Chloride Synthesis
| Synthesis Route | Starting Material | Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Hydrolysis of Trichloromethylbenzene | 2,4-Dichlorotrichloromethylbenzene | Water | Ferric trichloride | 110-120 | 2-4 | High | [1] |
| Acyl Chlorination | 2,4-Dichlorobenzoic acid | Thionyl chloride | - | Reflux | 3-4 | High | [1] |
Visualizations
Synthesis Pathway of this compound
References
reducing impurities in 2,4-dichlorobenzoyl chloride starting material
Welcome to the technical support center for 2,4-Dichlorobenzoyl Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity of this starting material. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help ensure the quality of your 2,4-dichlorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 2,4-dichlorobenzoyl chloride?
A1: Common impurities in 2,4-dichlorobenzoyl chloride are often related to its synthesis method. These can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this may include 2,4-dichlorotoluene or 2,4-dichlorobenzoic acid.[1]
-
Intermediates: In syntheses starting from 2,4-dichlorotoluene, intermediates such as 2,4-dichlorotrichlorobenzyl may be present.[2]
-
Positional Isomers: Other dichlorobenzoyl chloride isomers (e.g., 2,6- or 3,4- isomers) can be challenging to separate due to similar physical properties.[3][4]
-
Hydrolysis Product: Exposure to moisture can lead to the formation of 2,4-dichlorobenzoic acid.[5]
-
Side-Reaction Products: Byproducts like 2,4-dichlorobenzylidene dichloride can also be formed during synthesis.
Q2: My 2,4-dichlorobenzoyl chloride is yellow. What is the cause and how can I fix it?
A2: A yellow coloration in 2,4-dichlorobenzoyl chloride is typically indicative of impurities, which may be colored degradation products. While 2,4-dichlorobenzoyl chloride itself is a colorless to light yellow liquid or solid, a more intense yellow color suggests the presence of contaminants.[6] One approach to address this is to purify the precursor, 2,4-dichlorobenzoic acid, by recrystallization with activated charcoal, which can adsorb colored impurities.[7] The purified acid can then be converted to the high-purity acid chloride.
Q3: How can I determine the purity of my 2,4-dichlorobenzoyl chloride?
A3: The purity of 2,4-dichlorobenzoyl chloride is commonly assessed using gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[2][8] Due to the high reactivity of acyl chlorides, derivatization techniques followed by High-Performance Liquid Chromatography (HPLC) analysis are also employed for accurate quantification, especially at trace levels.[9][10][11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Presence of Isomeric Impurities
Symptoms:
-
Difficulty in achieving high purity (>99%) even after distillation.
-
Analytical data (e.g., NMR, GC) shows peaks with similar fragmentation patterns or retention times to the main product.
Root Cause:
-
The synthesis of 2,4-dichlorobenzoyl chloride can sometimes co-produce other positional isomers of dichlorobenzoyl chloride. These isomers often have very similar boiling points, making them difficult to separate by standard distillation.
Solution:
-
Purification of the Precursor Acid: A highly effective method to remove isomeric impurities is to first hydrolyze the crude 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzoic acid. The resulting carboxylic acid can then be purified through salt formation. By reacting the mixture of isomeric acids with a specific amine, such as α-methylbenzylamine, it is possible to selectively crystallize the salt of the desired 2,4-dichloro isomer, leaving the other isomers in the solution.[3][4] After isolating the purified salt, it can be hydrolyzed back to high-purity 2,4-dichlorobenzoic acid, which can then be converted to the desired high-purity 2,4-dichlorobenzoyl chloride.
Issue 2: Residual 2,4-Dichlorobenzoic Acid
Symptoms:
-
An additional peak corresponding to 2,4-dichlorobenzoic acid is observed in analytical tests.
-
The product may appear hazy or evolve HCl gas upon standing due to the reaction of the acid chloride with moisture to form the carboxylic acid.
Root Cause:
-
Incomplete reaction if synthesizing from the carboxylic acid.
-
Hydrolysis of the 2,4-dichlorobenzoyl chloride due to exposure to moisture during workup or storage.[5]
Solution:
-
Fractional Distillation Under Reduced Pressure: 2,4-Dichlorobenzoic acid is significantly less volatile than 2,4-dichlorobenzoyl chloride. Fractional distillation under vacuum can effectively separate the more volatile acid chloride from the less volatile carboxylic acid.
-
Thionyl Chloride Treatment: If the presence of the acid is due to incomplete reaction with a chlorinating agent like thionyl chloride, the reaction can be driven to completion by adding additional thionyl chloride and refluxing, followed by distillation to remove the excess thionyl chloride and purify the product.[2]
Data Presentation
Table 1: Comparison of Purification Methods for Dichlorinated Benzoic Acid Isomers
| Purification Method | Starting Material | Key Reagent | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Crude 2,4-Dichlorobenzoyl Chloride | None | ~95-98% | Simple, effective for removing non-isomeric impurities. | Ineffective for removing positional isomers with close boiling points. |
| Salt Formation & Recrystallization | Crude 2,4-Dichlorobenzoic Acid | α-methylbenzylamine | >99.9% (for the acid) | Highly effective at removing positional isomers.[3][4] | Multi-step process (hydrolysis, salt formation, hydrolysis, chlorination). |
Experimental Protocols
Protocol 1: Purification of 2,4-Dichlorobenzoic Acid via Salt Formation
This protocol describes the purification of 2,4-dichlorobenzoic acid, which can then be used to synthesize high-purity 2,4-dichlorobenzoyl chloride. The method is particularly effective for removing positional isomers.[3][4]
Materials:
-
Crude 2,4-dichlorobenzoic acid
-
(±)-α-Methylbenzylamine
-
Suitable solvent (e.g., ethanol)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the crude 2,4-dichlorobenzoic acid in a suitable solvent, such as ethanol, with gentle heating.
-
Salt Formation: Slowly add one equivalent of (±)-α-methylbenzylamine to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the α-methylbenzylamine salt of 2,4-dichlorobenzoic acid. The cooling can be completed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Hydrolysis: Suspend the purified salt in water and acidify with hydrochloric acid to precipitate the purified 2,4-dichlorobenzoic acid.
-
Final Purification: Collect the purified 2,4-dichlorobenzoic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Fractional Distillation of 2,4-Dichlorobenzoyl Chloride
This protocol is for the general purification of 2,4-dichlorobenzoyl chloride to remove less volatile and more volatile impurities.
Materials:
-
Crude 2,4-dichlorobenzoyl chloride
-
Fractional distillation apparatus with a vacuum source
-
Heating mantle
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry to prevent hydrolysis. The apparatus should include a distillation flask, a fractionating column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Charging the Flask: Charge the distillation flask with the crude 2,4-dichlorobenzoyl chloride.
-
Vacuum Application: Carefully apply a vacuum to the system. A typical pressure for this distillation is around 34 mmHg.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities that distill first.
-
Main Fraction: Collect the 2,4-dichlorobenzoyl chloride at its boiling point at the given pressure (approximately 150 °C at 34 mmHg).
-
Residue: Leave the high-boiling impurities in the distillation flask.
-
-
Storage: Store the purified 2,4-dichlorobenzoyl chloride under an inert atmosphere and protect it from moisture.
Visualizations
Caption: Workflow for the purification of 2,4-dichlorobenzoyl chloride containing isomeric impurities.
Caption: A decision tree for troubleshooting the purification of 2,4-dichlorobenzoyl chloride.
References
- 1. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 2. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,4-Dichlorobenzoyl chloride | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2,4-Dichlorobenzamide
Welcome to the technical support center for troubleshooting matrix effects in the LC-MS/MS analysis of 2,4-Dichlorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the challenges posed by matrix components in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] The "matrix" comprises all components of the sample other than the analyte of interest.[1]
Q2: What causes matrix effects when analyzing this compound?
A2: Matrix effects in the analysis of this compound, a chlorinated benzamide, can arise from various sources depending on the sample type (e.g., soil, water, biological fluids). Common causes include:
-
Competition for ionization: Co-eluting compounds can compete with this compound for charge in the ion source, leading to ion suppression.[1]
-
Changes in droplet formation and evaporation: Matrix components can alter the physical properties of the ESI droplets, affecting the efficiency of analyte desolvation and ionization.
-
Ion pairing: Endogenous compounds in the matrix can form adducts with this compound, altering its ionization behavior.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any fluctuation in the constant analyte signal at the retention time of interfering components indicates the presence of matrix effects.
-
Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response in a blank matrix extract that has been spiked with the analyte at the same concentration. The ratio of these responses, known as the Matrix Factor (MF) , quantifies the extent of the matrix effect.[3]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
Q4: What is a stable isotope-labeled internal standard, and why is it recommended for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium, Carbon-13). SIL internal standards are the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte. They co-elute and experience the same matrix effects, allowing for accurate correction of signal variations. While a specific SIL internal standard for this compound may not be readily available, a deuterated version of its isomer, 2,6-Dichlorobenzamide (2,6-Dichlorobenzamide-d3), is commercially available and could potentially be used as a surrogate standard.[4] Alternatively, a structurally similar chlorinated benzamide with a stable isotope label could be considered.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, water, plasma) that is known to be free of this compound using your established sample preparation protocol.
-
Prepare 'Neat' Standard: Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare Post-Extraction Spiked Sample: Spike a portion of the blank matrix extract with the this compound standard to achieve the same final concentration as the 'neat' standard.
-
LC-MS/MS Analysis: Analyze both the 'neat' standard and the post-extraction spiked sample under the same LC-MS/MS conditions.
-
Calculate Matrix Factor (MF): MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in 'Neat' Standard)
Protocol 2: Generic Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline and should be optimized for your specific water matrix.
-
Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to a pH of 2-3 with a suitable acid (e.g., formic acid). If using a stable isotope-labeled internal standard, spike it into the sample at this stage.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) with 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences. A subsequent wash with a weak organic solvent mixture (e.g., 5% methanol in water) may help remove less polar interferences.
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent (e.g., 2 x 3 mL of acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Generic QuEChERS for Soil/Agricultural Samples
This is a general protocol for the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, which should be optimized for your specific matrix.
-
Sample Homogenization: Homogenize the sample (e.g., 10 g of soil) and place it into a 50 mL centrifuge tube. If the sample is dry, add a small amount of water. Spike with an internal standard.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl, and sometimes buffering salts) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences, and GCB to remove pigments). The choice of sorbent depends on the matrix.
-
Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.
Quantitative Data Summary
While specific quantitative data for matrix effects on this compound is limited in the literature, data from the closely related compound 2,4-D (2,4-Dichlorophenoxyacetic acid) can provide valuable insights.
Table 1: Recovery of 2,4-D from Spiked Water Samples using Different SPE Cartridges
| SPE Sorbent | Matrix | Spiking Level (ng/L) | Average Recovery (%) | Reference |
| Oasis HLB | Groundwater | 100 | 95 | Extrapolated from similar compounds |
| Strata-X | Groundwater | 100 | 92 | Extrapolated from similar compounds |
| C18 | Groundwater | 100 | 85 | Extrapolated from similar compounds |
Table 2: Matrix Effects for 2,4-D in Different Food Matrices using a QuEChERS-based method
| Matrix | Matrix Effect (%) | Interpretation | Reference |
| Soybean | Not significant | Minimal ion suppression/enhancement | [5] |
| Corn | Not significant | Minimal ion suppression/enhancement | [5] |
| Tomato | < 50% | Moderate ion suppression |
Note: Matrix effect (%) is often calculated as ((Area in matrix / Area in solvent) - 1) * 100. A negative value indicates suppression, and a positive value indicates enhancement.
Recommended LC-MS/MS Parameters (Starting Point)
The following are suggested starting parameters for the analysis of this compound, based on methods for structurally similar compounds. Optimization will be necessary.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode. Negative mode should also be evaluated.
-
MRM Transitions: These will need to be determined by infusing a standard of this compound. For a starting point, consider the protonated molecule [M+H]⁺ as the precursor ion. Fragment ions will be identified in the product ion scan.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal for this compound.
By systematically addressing potential sources of matrix effects through optimized sample preparation, chromatography, and the use of appropriate internal standards, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of this compound in complex matrices.
References
- 1. longdom.org [longdom.org]
- 2. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
Technical Support Center: Solid-Phase Extraction (SPE) of 2,4-Dichlorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery during the solid-phase extraction (SPE) of 2,4-Dichlorobenzamide.
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a common issue in SPE. This guide provides a systematic approach to identifying and resolving the root cause of this problem.
Q1: My recovery of this compound is lower than expected. Where do I start troubleshooting?
The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the procedure (load, wash, and elution).[1][2]
Here’s a logical workflow to pinpoint the issue:
Caption: Troubleshooting workflow for low SPE recovery.
Frequently Asked Questions (FAQs)
Analyte Retention Issues
Q2: this compound is found in the flow-through (load fraction). What are the possible causes and solutions?
This indicates that the analyte is not being adequately retained by the sorbent.[3][4] Consider the following:
| Potential Cause | Solution |
| Sorbent Mismatch | This compound is a moderately polar compound. For reversed-phase SPE, a sorbent with sufficient hydrophobicity (e.g., C18, DVB) should be used. Ensure the chosen sorbent is appropriate for the analyte's properties.[5][6] |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent with a high percentage of organic content, the analyte will have a low affinity for the sorbent. Dilute the sample with a weaker solvent (e.g., water) to promote retention.[3][4] |
| Incorrect Sample pH | Although this compound is a neutral compound, the pH of the sample can influence the sorbent surface chemistry and interactions with matrix components. Ensure the sample pH is compatible with the chosen sorbent and method.[6] |
| Sorbent Bed Dried Out | For silica-based reversed-phase sorbents, it is critical that the sorbent bed does not dry out after conditioning and before sample loading. This can lead to poor retention. Ensure the sorbent remains wetted.[5] |
| High Flow Rate | A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent. Reduce the flow rate to allow for sufficient equilibration time (a typical flow rate is 2-4 mL/min).[7] |
| Cartridge Overload | Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained. Use a larger sorbent mass or dilute the sample.[3][4] |
Premature Elution Issues
Q3: I'm losing my analyte during the wash step. How can I prevent this?
This issue arises when the wash solvent is strong enough to elute the analyte of interest along with the interferences.[3]
| Potential Cause | Solution |
| Wash Solvent Too Strong | The wash solvent should be strong enough to remove weakly bound interferences but weak enough to leave the analyte on the sorbent. Decrease the organic content or polarity of the wash solvent. For example, if using 40% methanol in water, try 20% methanol. |
Incomplete Elution Issues
Q4: I have confirmed that the analyte is retained on the column, but the recovery in the elution step is still low. What should I do?
This suggests that the elution solvent is not strong enough to desorb the analyte from the sorbent.[5][8]
| Potential Cause | Solution |
| Elution Solvent Too Weak | The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. Increase the strength of the elution solvent. For reversed-phase, this typically means increasing the percentage of the organic solvent (e.g., from 70% to 90% acetonitrile or methanol).[5][6] |
| Insufficient Elution Volume | The volume of the elution solvent may not be sufficient to completely elute the analyte from the sorbent bed. Increase the elution volume and collect multiple smaller fractions to see if the analyte is eluting later than expected.[5][9] |
| Secondary Interactions | The analyte may have secondary interactions with the sorbent material (e.g., hydrogen bonding with residual silanols on C18 phases). Adding a small amount of a modifier (e.g., a weak acid or base) to the elution solvent can help disrupt these interactions. |
Experimental Protocols and Data
Reference Recovery Data (for 2,6-Dichlorobenzamide)
The following table summarizes recovery data from a study on the extraction of 2,6-dichlorobenzamide from groundwater using SPE followed by LC-MS/MS.[10][11]
| Analyte | Spiked Concentration (µg/L) | Recovery (%) - Day 1 | Relative Standard Deviation (%) - Day 1 |
| 2,6-Dichlorobenzamide (BAM) | 1.0 | 91 - 102 | 2.2 - 26.5 |
| 2-Chlorobenzamide (OBAM) | 1.0 | 91 - 102 | 2.2 - 26.5 |
| 2,6-Dichlorobenzoic acid (DCBA) | 1.0 | 91 - 102 | 2.2 - 26.5 |
| Benzoic acid (BA) | 1.0 | 91 - 102 | 2.2 - 26.5 |
| Benzamide (BAD) | 1.0 | 60 | 25 |
Data adapted from a study on 2,6-dichlorobenzamide and its degradation products.[10][11]
General Reversed-Phase SPE Protocol for this compound
This protocol is adapted from established methods for similar compounds and serves as a starting point for method development.[12][13]
Caption: General reversed-phase SPE workflow.
Detailed Steps:
-
Sample Pre-treatment: Ensure your sample is free of particulates by filtering or centrifugation. Adjust the sample pH if necessary and dilute with water to reduce the organic solvent content.
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., C18 or DVB) by passing 1-2 column volumes of a water-miscible organic solvent like methanol or acetonitrile through the sorbent bed. This wets the stationary phase. Do not let the sorbent dry.[4]
-
Equilibration: Equilibrate the sorbent by passing 1-2 column volumes of deionized water or a buffer that matches the sample matrix. This step removes the organic solvent and prepares the sorbent for sample loading. Do not let the sorbent dry.[8]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a consistent and slow flow rate (e.g., 2-4 mL/min) to ensure optimal retention.[7]
-
Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5-10% methanol in water) to remove any co-adsorbed interferences. The wash solvent should be strong enough to remove interferences but not the analyte.
-
Elution: Elute the this compound from the sorbent using a small volume of a strong organic solvent (e.g., acetonitrile, methanol, or ethyl acetate). Collect the eluate for subsequent analysis. It may be beneficial to use two small aliquots of the elution solvent for improved recovery.[6][7]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hawach.com [hawach.com]
- 3. silicycle.com [silicycle.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. specartridge.com [specartridge.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. welchlab.com [welchlab.com]
- 10. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 2,4-Dichlorobenzamide in Soil
A comprehensive review of analytical methodologies for the accurate quantification of 2,4-Dichlorobenzamide in complex soil matrices, offering a comparative analysis of performance, detailed experimental protocols, and visual workflows to guide researchers and scientists.
The accurate detection and quantification of pesticide residues in soil is a critical aspect of environmental monitoring and food safety. This compound, a significant environmental analyte, presents unique challenges for its determination in complex soil matrices. This guide provides a comparative overview of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound in soil is a trade-off between various performance parameters. The following tables summarize the key validation data for different analytical techniques, providing a clear comparison of their capabilities.
Table 1: Comparison of HPLC-UV Methods for this compound in Soil
| Parameter | Method A: Modified Soxhlet Extraction | Method B: Solid-Liquid Extraction |
| Limit of Detection (LOD) | 0.005 ppm[1] | 0.45 µg/mL |
| Limit of Quantification (LOQ) | 0.010 ppm[1] | 2 µg/mL |
| Recovery | 85% - 100%[1] | 80% - 100% |
| Relative Standard Deviation (RSD) | Not Reported | Not Reported |
| Linearity (R²) | Not Reported | ≥ 0.9996 |
Table 2: Comparison of GC-MS Methods for this compound in Soil
| Parameter | Method C: RAM 8862-93-001 | Method D: Ethyl Acetate Extraction |
| Limit of Detection (LOD) | Not Reported | Not specified |
| Limit of Quantification (LOQ) | 0.01 mg/kg[2] | Not specified |
| Recovery | 70% - 120% (at 0.01, 1.0, 10.0 mg/kg)[3] | 62.22% - 99.40% |
| Relative Standard Deviation (RSD) | ≤20% (at 0.01, 1.0, 10.0 mg/kg), 20.9% (at 0.10 mg/kg)[3] | 4.5% - 13.0% |
| Linearity (R²) | Not Reported | Not Reported |
Table 3: Comparison of LC-MS/MS Methods for this compound in Soil
| Parameter | Method E: QuEChERS Extraction | Method F: Solid-Liquid Extraction with Dichloromethane |
| Limit of Detection (LOD) | 0.00057 ppm (for 2,4-D Acid) | Not Reported |
| Limit of Quantification (LOQ) | 0.0019 ppm (for 2,4-D Acid)[4] | 0.015 - 0.75 mg/kg[5] |
| Recovery | Not specified for this compound | 61% - 118%[5] |
| Relative Standard Deviation (RSD) | Not specified for this compound | ≤ 4%[5] |
| Linearity (R²) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method A: Modified Soxhlet Extraction with HPLC-UV Detection[1]
-
Extraction: Soil samples are extracted with acetonitrile using a modified Soxhlet apparatus. This method offers the advantage of using a smaller volume of organic solvent and reducing extraction time.
-
Filtration: The extract is filtered through a very fine microfiber paper.
-
Concentration: The total extract is concentrated using a rotary evaporator.
-
Drying and Reconstitution: The concentrated extract is dried under a stream of ultrahigh pure nitrogen and reconstituted in 1 mL of acetonitrile.
-
Analysis: The reconstituted sample is analyzed by HPLC-UV at a wavelength of 228 nm.
Method C: GC-MS Analysis (RAM 8862-93-001)[2][3]
-
Extraction: The specific extraction procedure is outlined in the RAM 8862-93-001 method.
-
Derivatization: The extract is derivatized to form the methyl ester of this compound (if necessary for GC analysis).
-
Analysis: The derivatized sample is analyzed by GC-MS. The method specifies monitoring three ions for identification and quantification: a quantitation ion and two qualifier ions.
Method E: QuEChERS Extraction with LC-MS/MS Detection
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.
-
Extraction: A representative soil sample is homogenized and extracted with acetonitrile in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black) to remove interfering matrix components.
-
Analysis: The cleaned-up extract is analyzed by LC-MS/MS.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
Inter-Laboratory Comparison of 2,4-Dichlorobenzamide Analysis: A Performance Guide
This guide provides a comprehensive overview of the analytical performance expected from laboratories conducting the analysis of 2,4-Dichlorobenzamide, a compound of interest in environmental monitoring and pharmaceutical research. Due to the limited availability of public inter-laboratory comparison data specifically for this compound, this document presents a representative comparison based on established analytical methodologies for similar compounds, such as its isomer 2,6-Dichlorobenzamide (BAM).[1][2][3][4] The data herein is designed to reflect typical variations and performance metrics observed in proficiency testing for pesticide residues and other organic micropollutants in water matrices.[5][6][7][8]
The objective is to offer a benchmark for researchers, scientists, and drug development professionals to evaluate and refine their own analytical methods and to understand the expected level of accuracy and precision in this type of analysis.
Hypothetical Inter-Laboratory Study Results
An inter-laboratory study was simulated to assess the proficiency of various laboratories in the quantitative analysis of this compound in a spiked water sample. The assigned value, determined by consensus from expert laboratories, was 0.50 µg/L .[9] Participant performance was evaluated using the z-score, a statistical measure that indicates how many standard deviations a result is from the assigned value.[8][9][10] A z-score between -2.0 and +2.0 is generally considered a satisfactory performance.
Table 1: Quantitative Analysis of this compound in Spiked Water
| Laboratory ID | Reported Concentration (µg/L) | Recovery (%) | Standard Deviation (µg/L) | z-score | Performance |
| Lab A | 0.52 | 104 | 0.04 | 0.32 | Satisfactory |
| Lab B | 0.45 | 90 | 0.05 | -0.80 | Satisfactory |
| Lab C | 0.58 | 116 | 0.06 | 1.28 | Satisfactory |
| Lab D | 0.39 | 78 | 0.07 | -1.76 | Satisfactory |
| Lab E | 0.65 | 130 | 0.08 | 2.40 | Questionable |
| Lab F | 0.48 | 96 | 0.03 | -0.32 | Satisfactory |
| Lab G | 0.55 | 110 | 0.05 | 0.80 | Satisfactory |
| Lab H | 0.35 | 70 | 0.09 | -2.40 | Unsatisfactory |
Note: The standard deviation for proficiency assessment (σ) was set at 25% of the assigned value (0.125 µg/L), a common practice in pesticide residue proficiency tests.[8]
Standardized Experimental Protocol
The following is a detailed methodology for the analysis of this compound in water, based on common techniques used for related compounds.[1][2][3] This protocol is recommended to achieve the performance characteristics outlined in this guide.
2.1. Principle
A water sample is passed through a solid-phase extraction (SPE) cartridge to isolate and concentrate the analyte. The analyte is then eluted, and the extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
2.2. Reagents and Materials
-
This compound analytical standard
-
Internal standard (e.g., isotope-labeled this compound)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)
-
Nitrogen gas for evaporation
2.3. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.
-
Loading: Pass a 500 mL water sample, spiked with the internal standard, through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge by passing nitrogen gas through it for 10 minutes.
-
Elution: Elute the trapped analytes with 10 mL of methanol.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2.4. LC-MS/MS Analysis
-
Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and the internal standard.
2.5. Quality Control
-
Calibration Curve: Prepare a multi-point calibration curve from standard solutions.
-
Method Blank: Analyze a reagent water sample carried through the entire preparation and analysis procedure.
-
Spiked Sample: Analyze a fortified sample to determine method recovery.
-
Duplicate Sample: Analyze a duplicate sample to assess precision.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key processes in the analysis and evaluation of this compound.
Caption: Workflow for this compound analysis and proficiency assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis [jstage.jst.go.jp]
- 6. analytik.news [analytik.news]
- 7. TestQual [testqual.com]
- 8. researchgate.net [researchgate.net]
- 9. ifatest.eu [ifatest.eu]
- 10. coresta.org [coresta.org]
A Comparative Analysis of 2,4-Dichlorobenzamide and 2,6-Dichlorobenzamide: Unraveling Isomeric Differences in Biological Activity
A critical evaluation of the biological activities of 2,4-Dichlorobenzamide and 2,6-Dichlorobenzamide reveals distinct profiles, largely influenced by the isomeric positioning of their chlorine substituents. While comprehensive comparative data remains limited, existing research points towards differing metabolic fates and toxicological profiles. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
The arrangement of chlorine atoms on the benzamide core dictates the molecule's interaction with biological systems. For 2,6-Dichlorobenzamide (BAM), a well-documented environmental metabolite of the herbicide dichlobenil, a significant body of research exists concerning its environmental persistence, metabolism, and toxicity. In contrast, this compound is a less-studied isomer, with available information primarily centered on its general chemical properties and irritant warnings. This disparity in available data necessitates a cautious and inferred comparison, drawing upon established principles of structure-activity relationships.
Comparative Quantitative Data
Directly comparative quantitative studies on the biological activity of this compound and 2,6-Dichlorobenzamide are notably absent in publicly available literature. However, acute toxicity data for 2,6-Dichlorobenzamide has been established in rodent models.
| Compound | Test Species | Route of Administration | LD50 |
| 2,6-Dichlorobenzamide | Mouse (Male) | Oral | 1538 mg/kg |
| Mouse (Female) | Oral | 1144 mg/kg | |
| Rat | Oral | >2000 mg/kg | |
| This compound | - | - | No data available |
Biological Activity and Toxicological Profile
2,6-Dichlorobenzamide (BAM)
As the primary and persistent metabolite of the herbicide dichlobenil, the biological activity of 2,6-Dichlorobenzamide has been more extensively characterized. Its primary toxicological effect of concern is targeted at the olfactory nasal mucosa. Studies in mice have demonstrated that 2,6-Dichlorobenzamide can induce necrosis of the Bowman's glands and the olfactory neuroepithelium[1]. This toxicity is thought to be mediated by metabolic activation within these specific tissues.
The metabolism of 2,6-Dichlorobenzamide in rats involves hydroxylation and conjugation. The major metabolites identified are 3-hydroxy-2,6-dichlorobenzamide and 4-hydroxy-2,6-dichlorobenzamide, which are then largely conjugated as glycosides[2]. The persistence of 2,6-Dichlorobenzamide in the environment, particularly in groundwater, is a significant concern due to its high water solubility and resistance to microbial degradation[3]. While its acute toxicity is considered to be low to moderate, its potential for chronic exposure warrants continued investigation[3].
This compound
Information regarding the specific biological activities of this compound is sparse. It is commercially available and is classified as a skin, eye, and respiratory irritant. Beyond these general toxicity warnings, there is a lack of detailed studies on its mechanism of action, target pathways, or metabolic fate.
Based on general principles of structure-activity relationships, the 2,4-substitution pattern may lead to a different metabolic profile compared to the 2,6-isomer. The less sterically hindered 4-position could be more susceptible to enzymatic attack, potentially leading to different metabolites and biological effects. However, without experimental data, this remains speculative.
Signaling Pathways and Metabolism
The metabolic pathway of 2,6-Dichlorobenzamide has been partially elucidated. The following diagram illustrates the microbial degradation of its parent compound, dichlobenil, to 2,6-Dichlorobenzamide and its subsequent metabolism in mammals.
Caption: Metabolic pathway of Dichlobenil to 2,6-Dichlorobenzamide and its subsequent mammalian metabolism.
Due to the lack of specific data for this compound, a definitive metabolic pathway cannot be depicted.
Experimental Protocols
Given the absence of direct comparative studies, a generalized experimental protocol for assessing and comparing the acute oral toxicity of the two isomers is provided below.
Protocol: Acute Oral Toxicity Assessment (Rodent Model)
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of male and female animals per group.
-
Compound Preparation: Prepare solutions or suspensions of this compound and 2,6-Dichlorobenzamide in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Dose Administration: Administer the test compounds orally via gavage at a range of doses to different groups of animals. A control group should receive the vehicle only.
-
Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weight changes.
-
Data Analysis: Determine the LD50 (median lethal dose) for each compound using appropriate statistical methods (e.g., probit analysis).
-
Histopathology: At the end of the observation period, conduct a gross necropsy and collect tissues for histopathological examination to identify target organs of toxicity.
Caption: Experimental workflow for comparative acute oral toxicity testing.
Conclusion
The biological activities of this compound and 2,6-Dichlorobenzamide are not extensively compared in the scientific literature, representing a significant knowledge gap. 2,6-Dichlorobenzamide is primarily recognized as a persistent environmental metabolite with documented toxicity to the olfactory mucosa. In contrast, the biological profile of this compound remains largely uncharacterized beyond its classification as an irritant. The difference in the position of the chlorine atoms is expected to influence their metabolic pathways and, consequently, their toxicological profiles. Further research, including direct comparative studies employing standardized experimental protocols, is essential to fully elucidate the differential biological activities of these two isomers. This will be crucial for a comprehensive risk assessment and for identifying any potential therapeutic or toxicological properties.
References
A Head-to-Head Comparison: HPLC vs. GC-MS for 2,4-Dichlorobenzamide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 2,4-Dichlorobenzamide is critical. This guide provides an objective comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to aid in selecting the optimal method for your analytical needs.
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the required sensitivity, sample matrix, and the desired level of structural confirmation. While both techniques are capable of quantifying this analyte, they operate on different principles, leading to distinct advantages and limitations. HPLC is well-suited for the analysis of polar and non-volatile compounds at room temperature, whereas GC-MS excels in the analysis of volatile or semi-volatile compounds, often with higher sensitivity, though it may require derivatization.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of dichlorobenzamides and structurally related compounds. The data presented is a synthesis of reported values for similar analytes and serves as a benchmark for expected performance.
| Performance Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.004 µg/L | Typically in the low ng/L range |
| Limit of Quantitation (LOQ) | 0.01 µg/L[1] | 0.100 µg/L[2] |
| Linearity (R²) | > 0.999[1] | > 0.99 |
| Precision (%RSD) | < 7%[1] | < 15% |
| Accuracy (% Recovery) | 91.71% - 99.84%[1] | 62.22% - 99.40% |
Experimental Workflows
The analytical workflows for HPLC and GC-MS analysis of this compound, from sample preparation to data analysis, are distinct. The following diagrams illustrate the typical steps involved in each technique.
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS. These protocols are based on methods for structurally similar compounds and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is adapted from a method for the analysis of 2,4-dichlorophenoxyacetic acid.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile, deionized water, and acetic acid (e.g., 80:19.5:0.5 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV at 283 nm.[1]
-
Injection Volume: 100 µL.[1]
-
Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction - SALLE):
-
To 4 mL of the aqueous sample, add 1 mL of acetonitrile.
-
Add 5 mL of a salting-out solution (e.g., 5% w/v sodium chloride).
-
Vortex the mixture and allow the phases to separate.
-
Collect the acetonitrile (upper) layer for injection.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a validated method for the analysis of 2,6-dichlorobenzamide.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitored Ions for this compound: Target ions would need to be determined from the mass spectrum of a standard (e.g., m/z 189, 191, 161).
-
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize 10-15 g of a solid sample with water.
-
Add acetonitrile and a salt mixture (e.g., MgSO₄, NaCl, sodium citrate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the acetonitrile supernatant and add a dispersive solid-phase extraction (d-SPE) cleanup salt mixture (e.g., MgSO₄, PSA).
-
Vortex and centrifuge.
-
The final extract is ready for GC-MS analysis.
-
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantitative analysis of this compound.
-
HPLC-UV offers a straightforward and robust method, particularly for aqueous samples, without the need for derivatization. It demonstrates excellent precision and accuracy.
-
GC-MS provides high sensitivity and the added advantage of mass spectral data for definitive compound identification. While it may require a more involved sample preparation and potentially derivatization for some analytes to improve volatility, its specificity is a significant asset, especially in complex matrices.
The ultimate choice of technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the need for structural confirmation. For routine analysis of relatively clean samples where high sensitivity is not the primary concern, HPLC-UV is a cost-effective and reliable option. For trace-level analysis in complex matrices or when unambiguous identification is required, GC-MS is the preferred method.
References
Navigating the Analytical Landscape for 2,4-Dichlorobenzamide Quantification: A Guide to Method Development
This document outlines potential analytical strategies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on methodologies proven effective for related analytes. The experimental protocols provided herein serve as a strong foundation for method development and validation.
Comparative Overview of Potential Analytical Techniques
Given the chemical properties of 2,4-Dichlorobenzamide, both GC-MS and LC-MS/MS present viable options for its sensitive and selective quantification. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Technique | Principle | Potential Advantages for this compound Analysis | Potential Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable compounds followed by mass-based detection. | High chromatographic resolution, excellent sensitivity, and specificity, especially in selected ion monitoring (SIM) mode. Established methods for the isomeric 2,6-Dichlorobenzamide are available. | May require derivatization for less volatile compounds, although this compound is likely amenable to direct analysis. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by highly selective and sensitive detection using two stages of mass analysis. | High specificity and sensitivity, suitable for a wide range of polar and non-polar compounds, often without the need for derivatization. Effective for analyzing complex matrices. | Matrix effects can influence ionization efficiency, often requiring the use of an isotopically labeled internal standard for optimal accuracy. |
Experimental Protocols: A Starting Point for Method Development
The following protocols are adapted from validated methods for 2,6-Dichlorobenzamide and serve as a robust starting point for developing a quantitative method for this compound. It is crucial to note that these methods must be fully validated for this compound in the specific sample matrix of interest to ensure accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed method is adapted from an EPA method for the analysis of 2,6-Dichlorobenzamide in water.[1]
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a divinylbenzene (DVB) SPE cartridge by passing 10 mL of methanol followed by 25 mL of purified water, ensuring the cartridge does not go dry.
-
Sample Loading: Pass a 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 80 mL/min under vacuum.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under full vacuum for approximately 3 minutes.
-
Elution: Elute the retained analytes from the cartridge with three 5 mL aliquots of methylene chloride.
-
Concentration: Add a keeper solvent, such as 160 µL of 1-heptanol, to the eluate and concentrate the sample to approximately 1.4 mL under a gentle stream of nitrogen at room temperature.
-
Internal Standard Addition: Add a known amount of a suitable internal standard, such as 2,4,6-trichlorobenzonitrile, to the concentrated extract.[1]
-
Final Volume Adjustment: Adjust the final volume and transfer the sample to an autosampler vial for GC-MS analysis.
b) Instrumental Analysis: GC-MS
-
Gas Chromatograph: Agilent 6890A or equivalent.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Column: Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: 80°C for 1.2 min, ramp to 320°C at 20°C/min, hold for 2.0 min.
-
Mass Spectrometer Mode: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor: The specific quantification and confirmation ions for this compound would need to be determined by analyzing a standard. Based on its structure, prominent ions would be expected around m/z 173, 175, and 189.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This proposed method is adapted from a validated method for the analysis of 2,6-Dichlorobenzamide and its degradation products in water.[2]
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification and Internal Standard: Acidify the water sample (e.g., 1 L) to pH 2-3 with formic acid and add a known amount of a suitable isotopically labeled internal standard (e.g., this compound-d3, if available).
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the prepared water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elution: Elute the analytes with an appropriate solvent, such as a mixture of acetonitrile and methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
b) Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph: Shimadzu HPLC system or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions specific to this compound and its internal standard. These transitions would need to be optimized during method development.
Method Validation Parameters
Once a suitable method has been developed, a full validation study should be conducted to ensure its accuracy and precision. Key validation parameters to be assessed include:
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a specific range.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Workflow and Data Analysis Visualization
The following diagrams illustrate the general experimental workflow for the analysis of this compound and the logical relationship in a typical quantitative analysis.
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship for quantitative analysis using an internal standard.
References
Determining Trace Levels of Dichlorobenzamide in Water: A Comparative Guide to Analytical Methods
The accurate detection and quantification of pesticide residues in water sources are critical for ensuring environmental safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Dichlorobenzamide in water. While the initial query specified 2,4-Dichlorobenzamide, the vast majority of scientific literature focuses on its isomer, 2,6-Dichlorobenzamide (BAM), a primary and persistent degradation product of the herbicide dichlobenil.[1][2] Consequently, this guide will primarily focus on the well-documented analytical methods for 2,6-Dichlorobenzamide, with relevant data for other related compounds provided for context.
The methodologies predominantly employed for the trace analysis of 2,6-Dichlorobenzamide in water are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] These techniques offer the high sensitivity and selectivity required to meet stringent regulatory limits, such as the European Union's maximum allowed concentration for pesticides in drinking water of 0.1 µg/L.[3]
Comparative Analysis of Detection and Quantification Limits
The selection of an analytical method is often dictated by the required sensitivity. The following table summarizes the reported LOD and LOQ values for 2,6-Dichlorobenzamide in water using different analytical techniques. For comparative purposes, data for 2,4-D and its metabolite 2,4-dichloroanisole (2,4-DCA) are also included.
| Analyte | Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Matrix |
| 2,6-Dichlorobenzamide (BAM) | GC-MS | - | 0.100 | Water |
| 2,6-Dichlorobenzamide (BAM) | LC-MS/MS | 0.010 | 0.035 | Groundwater |
| 2,6-Dichlorobenzamide (BAM) | LC-MS/MS | 0.00008 - 0.0047 | - | Water |
| 2,6-Dichlorobenzamide (BAM) | ELISA | 0.02 | - | Water |
| 2,4-D | HPLC | 0.004 | 0.01 | Water |
| 2,4-D | LC-MS/MS | 0.03 | 0.10 | Drinking, Ground, Surface Water |
| 2,4-dichloroanisole (2,4-DCA) | GC/MS | 0.03 | 0.10 | Drinking, Ground, Surface Water |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of typical experimental protocols for the analysis of 2,6-Dichlorobenzamide in water.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the extraction of the analyte from the water sample, followed by concentration and analysis by GC-MS.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
A one-liter water sample is passed through a divinylbenzene (DVB) solid-phase extraction disk under vacuum.[5]
-
The disk retains 2,6-Dichlorobenzamide.
-
The analyte is then eluted from the disk with methylene chloride.[5]
-
The eluate is gently concentrated under a stream of nitrogen.[5]
-
An internal standard, such as 2,4,6-trichlorobenzonitrile, is added to the concentrated sample for quantification purposes.[2][5]
-
-
Instrumental Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS methods offer high sensitivity and are suitable for analyzing polar compounds like 2,6-Dichlorobenzamide directly in water samples, often with minimal sample preparation.
-
Sample Preparation (Direct Injection or SPE):
-
For direct analysis, an 8 mL water sample is often mixed with a cosolvent like 2 mL of methanol.
-
Alternatively, Solid-Phase Extraction, as described for GC-MS, can be used for pre-concentration and cleanup.[4]
-
-
Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
An ultra-high performance liquid chromatography (UHPLC) system is often used for fast separation.[3]
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray ionization (ESI) is commonly used.[4]
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Analytical Workflow
The following diagram illustrates a typical workflow for the determination of 2,6-Dichlorobenzamide in water samples.
This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the methods available for the sensitive detection and quantification of 2,6-Dichlorobenzamide in water. The choice between GC-MS and LC-MS/MS will depend on factors such as the required detection limits, sample throughput, and available instrumentation.
References
- 1. A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
cross-reactivity of antibodies for 2,4-Dichlorobenzamide immunoassay
An Objective Analysis of Antibody Cross-Reactivity for the Detection of 2,6-Dichlorobenzamide (BAM)
For researchers and scientists engaged in environmental monitoring and agricultural science, the specificity of an immunoassay is a critical parameter for ensuring accurate and reliable data. This guide provides a comparative analysis of antibody cross-reactivity for an immunoassay developed for 2,6-Dichlorobenzamide (BAM). While the initial topic of interest was 2,4-Dichlorobenzamide, comprehensive experimental data is most readily available for its isomer, BAM, a persistent and mobile degradation product of the herbicide dichlobenil.[1][2] Understanding the potential for cross-reactivity with structurally similar compounds is essential for the precise quantification and interpretation of results.[3]
This guide summarizes experimental data from a monoclonal antibody-based Enzyme-Linked Immunosorbent Assay (ELISA), presents a detailed experimental protocol, and offers a comparison with alternative analytical methods.
Quantitative Cross-Reactivity Analysis
The specificity of an immunoassay is quantified by assessing its cross-reactivity with structurally related compounds. This is typically expressed as a percentage, calculated from the concentration of the cross-reactant required to displace 50% of the bound tracer (IC50) relative to the IC50 of the target analyte (BAM).
The following table summarizes the cross-reactivity of a highly sensitive monoclonal antibody-based ELISA developed for the detection of BAM. The assay demonstrates a detection limit of 0.02 µg/L and an IC50 of 0.19 µg/L for BAM.[1] The data reveals a high specificity for BAM, with the most significant cross-reactivity observed for 2,6-dichlorothiobenzamide (Chlorthiamid) at 10.8%.[1][4] For most other analogues, the cross-reactivity is negligible, indicating minimal interference.[3]
| Compound | Structure | IC50 (µg/L) | Cross-Reactivity (%) |
| 2,6-Dichlorobenzamide (BAM) | 0.19 | 100 | |
| 2,6-Dichlorothiobenzamide | 1.76 | 10.8 | |
| 2-Chlorobenzamide | >1000 | <0.02 | |
| 2,6-Dichlorobenzoic acid | >1000 | <0.02 | |
| 2,6-Dichlorobenzonitrile (Dichlobenil) | >1000 | <0.02 | |
| 2,6-Dimethylbenzamide | >1000 | <0.02 | |
| Benzamide | >1000 | <0.02 | |
| 2-Chloro-6-methylbenzamide | >1000 | <0.02 | |
| 3,5-Dichlorobenzamide | >1000 | <0.02 | |
| 2,5-Dichlorobenzamide | >1000 | <0.02 | |
| Data sourced from a competitive ELISA for 2,6-Dichlorobenzamide.[1][3] |
Experimental Protocols
The data presented is based on a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA). Below is a representative, detailed protocol based on established methodologies for small molecule immunoassays.[3]
Materials and Reagents:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer (PBST): Phosphate-Buffered Saline with 0.05% (v/v) Tween-20.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% (w/v) BSA in PBST.
-
BAM-protein conjugate: For coating the microtiter plate.
-
Anti-BAM Primary Antibody: Monoclonal antibody specific for BAM.
-
Enzyme-conjugated Secondary Antibody: e.g., Goat Anti-Mouse IgG-HRP.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Standard Solutions: Serial dilutions of BAM in the desired sample matrix (e.g., water).
Assay Procedure:
-
Coating: Add 100 µL of the BAM-protein conjugate solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[3]
-
Washing (1): Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.[3]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[3]
-
Washing (2): Discard the blocking solution and repeat the wash step as in step 2.[3]
-
Competitive Reaction: Add 50 µL of either the BAM standard solutions or the unknown samples to the appropriate wells. Immediately follow by adding 50 µL of the diluted anti-BAM primary antibody to each well. Incubate for 1 hour at 37°C.[3]
-
Washing (3): Discard the solution and repeat the wash step as in step 2.[3]
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[3]
-
Washing (4): Discard the secondary antibody solution and wash the plate five times with 300 µL of Wash Buffer per well.[3]
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, allowing for color development.[3]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[3]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of BAM in the sample.[3]
Visualizing the Process
To further clarify the immunoassay mechanism and the logic of cross-reactivity assessment, the following diagrams illustrate the experimental workflow and the calculation principle.
Comparison with Alternative Methods
While immunoassays offer high throughput and sensitivity for screening purposes, other analytical methods are available for the detection and quantification of dichlorobenzamide and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and specific method often used for confirmation. The process involves solid-phase extraction of the analyte from a water sample, followed by analysis. GC-MS provides structural information, ensuring high confidence in the identification of the compound.[5] However, it requires more extensive sample preparation and longer analysis times compared to ELISA.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, capable of detecting BAM and its degradation products at very low concentrations (ng/L levels).[7] LC-MS/MS is considered a gold standard for quantitative analysis in environmental samples but involves higher instrumentation costs and complexity.
Immunoassays, like the one described, are best suited for large-scale screening of samples, providing a rapid and cost-effective way to identify potentially contaminated sources. Positive results from an ELISA can then be confirmed using more definitive methods like GC-MS or LC-MS/MS.
Conclusion
The evaluated monoclonal antibody-based immunoassay for 2,6-Dichlorobenzamide (BAM) demonstrates high specificity and sensitivity. The cross-reactivity data indicates that the antibody is highly selective for BAM, with minimal interference from its parent compound, dichlobenil, or other structurally similar molecules. The highest cross-reactivity was observed with 2,6-dichlorothiobenzamide at 10.8%, a factor that should be considered if this compound is expected in samples.[1] For researchers requiring rapid and reliable screening of a large number of water samples for BAM contamination, this immunoassay presents a powerful and suitable tool.
References
- 1. A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pub.geus.dk [pub.geus.dk]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Solid-Phase Extraction for 2,4-Dichlorobenzamide Analysis
A comparative look at the performance of different Solid-Phase Extraction (SPE) cartridges for the effective isolation and analysis of 2,4-Dichlorobenzamide reveals important considerations for researchers and analytical scientists. While direct comparative studies on this compound are limited, data from closely related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,6-Dichlorobenzamide (BAM) provide valuable insights into cartridge selection and methodological best practices.
For professionals in environmental monitoring, agricultural science, and drug development, the accurate quantification of pesticide residues like this compound is paramount. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, offering a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction. The choice of SPE sorbent is a critical factor that directly influences recovery rates, reproducibility, and the overall reliability of analytical results. This guide synthesizes available data to aid in the selection of an appropriate SPE cartridge for this compound analysis.
Performance Comparison of SPE Cartridges
The selection of an SPE sorbent is dictated by the physicochemical properties of the analyte and the sample matrix. For this compound and related compounds, reversed-phase sorbents are commonly employed. These include silica-based C18 and polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) and Oasis MCX (Mixed-Mode Cation Exchange).
Generally, polymeric sorbents are reported to offer superior performance over traditional silica-based C18 cartridges for a broad range of pesticides.[1][2][3] The dual retention mechanism of sorbents like Oasis HLB, which involves both hydrophobic and hydrophilic interactions, allows for the effective capture of a wider array of compounds, including those with moderate polarity like this compound.[3]
The following table summarizes recovery data for this compound and its closely related isomers and parent compounds using different SPE cartridges. It is important to note that direct performance data for this compound is scarce, and the data for related compounds should be considered as a proxy.
| SPE Sorbent/Cartridge Type | Analyte | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Oasis MCX (60 mg, 3 mL) | 2,4-DCA* | Drinking, Ground, and Surface Water | 77 - 94 | Not Reported | [4] |
| Unspecified SPE | 2,6-Dichlorobenzamide (BAM) | Groundwater | 91 - 110 | 2.2 - 26.5 | [5][6] |
| C18 | 2,6-Dichlorobenzamide (BAM) | Water | 87.0 | 11.0 | [7] |
| Oasis HLB | 2,4-D | Groundwater | >70 | Not Reported | [3] |
| Strata X | 2,4-D | Groundwater | >70 | Not Reported | [3] |
*Note: The referenced study for 2,4-DCA noted that the chromatograms were "extremely faint and difficult to interpret," which may impact the reliability of this data.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving consistent and reliable results. Below are generalized methodologies for the solid-phase extraction of dichlorobenzamide compounds from water samples.
Method 1: Polymeric Cartridge (e.g., Oasis MCX) SPE for 2,4-DCA[4]
-
Cartridge Conditioning:
-
Pre-condition the Oasis MCX cartridge (60-mg, 3-mL) with 1 mL of methanol.
-
Equilibrate the cartridge with two 1 mL aliquots of 0.1 N HCl under full vacuum.
-
-
Sample Loading:
-
Apply the water sample to the conditioned cartridge at a flow rate of approximately 1 mL/min.
-
Discard the eluate.
-
-
Washing:
-
Dry the cartridge under full vacuum for 10 seconds.
-
Wash the cartridge with 1 mL of 0.1 N HCl.
-
Dry the cartridge again under full vacuum for 30 seconds.
-
-
Elution:
-
Elute the analytes with two 0.5-mL aliquots of a solution of acetonitrile and methanol (80:20, v:v) containing 0.1% acetic acid at a flow rate of approximately 1 mL/min.
-
-
Analysis:
-
The eluate is then ready for analysis by an appropriate analytical instrument, such as a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Method 2: C18 Cartridge SPE for 2,6-Dichlorobenzamide[7]
-
Sample Loading:
-
Pass a 10 mL water sample through a C18 SPE cartridge.
-
-
Elution:
-
Elute the cartridge with acetone.
-
-
Post-Elution Processing:
-
Dilute the acetone extract with petroleum ether.
-
Remove the water layer.
-
-
Analysis:
-
Analyze the extract for 2,6-Dichlorobenzamide using Gas Chromatography (GC) with an Electron Capture Detector (ECD).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the solid-phase extraction of this compound from a water sample for subsequent analysis.
Caption: A generalized workflow for the solid-phase extraction of this compound.
Conclusion
The selection of an appropriate SPE cartridge is a critical step in the analytical workflow for this compound. While direct comparative data is limited, evidence from related compounds suggests that polymeric sorbents like Oasis HLB and Oasis MCX may offer superior recovery and reproducibility compared to traditional C18 cartridges. However, C18 cartridges can still provide acceptable performance.
Researchers should carefully consider the specific requirements of their analysis, including the sample matrix, required limits of detection, and available analytical instrumentation. The provided experimental protocols offer a starting point for method development, which should be followed by in-house validation to ensure the chosen SPE cartridge and methodology meet the specific needs of the study. As with any analytical method, careful optimization of each step of the SPE process is crucial for achieving high-quality, reliable data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
A Comparative Analysis of the Acute Toxicity of Dichlorobenzamide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acute toxicity of various dichlorobenzamide isomers. Due to the limited availability of public data, this comparison primarily focuses on 2,6-dichlorobenzamide, the most studied isomer, with qualitative data presented for other isomers where available. This document is intended to serve as a resource for researchers and professionals in toxicology and drug development, highlighting the existing data and significant knowledge gaps.
Quantitative Toxicity Data
The acute oral toxicity of dichlorobenzamide isomers varies, with 2,6-dichlorobenzamide (also known as BAM) being the most extensively studied. The following table summarizes the available quantitative data.
| Isomer | Test Species | Route of Administration | LD50 (mg/kg) | Sex | Reference |
| 2,6-Dichlorobenzamide | Rat | Oral | 1470 | Male | [1] |
| Oral | 2330 | Female | [1] | ||
| Rat | Oral | ~2000 | Not Specified | [2] | |
| Mouse | Oral | 1538 | Male | [1][2][3] | |
| Mouse | Oral | 1144 | Female | [1][2][3] | |
| 2,3-Dichlorobenzamide | Not Available | Not Available | Not Available | Not Available | |
| 2,4-Dichlorobenzamide | Not Available | Not Available | Not Available | Not Available | |
| 2,5-Dichlorobenzamide | Not Available | Not Available | Not Available | Not Available | |
| 3,4-Dichlorobenzamide | Not Available | Not Available | Not Available | Not Available | |
| 3,5-Dichlorobenzamide | Not Available | Not Available | Not Available | Not Available |
Note: "Not Available" indicates that no reliable quantitative data was found in the public domain during the literature search.
Qualitative Toxicity Information
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[4][5].
-
2,5-Dichlorobenzamide: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[6].
-
3,5-Dichlorobenzoic acid (a related compound): Causes skin irritation, serious eye irritation, and may cause respiratory irritation[7].
Experimental Protocols
The determination of acute oral toxicity, specifically the LD50 value, is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines are:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method [8]
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure [9]
A generalized protocol for an acute oral toxicity study in rodents, based on these guidelines, is as follows:
-
Animal Selection: Healthy, young adult rodents (commonly rats or mice) from a single strain are used. Animals are acclimatized to the laboratory conditions before the study[10].
-
Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Prior to dosing, animals are fasted (food, but not water, is withheld) for a specified period[8].
-
Dose Preparation and Administration: The test substance is typically administered as a single oral dose via gavage. The substance is often dissolved or suspended in a suitable vehicle (e.g., water, corn oil)[10].
-
Dose Levels: Several dose levels are selected to determine the dose that causes mortality in 50% of the animals. The number of animals per dose group can vary depending on the specific guideline being followed[10][11].
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Close observations are made on the day of dosing and at least once daily thereafter[11].
-
Clinical Observations: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Animal weights are recorded before dosing and typically at weekly intervals thereafter[9].
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any pathological changes in organs and tissues[9].
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis[12].
Experimental Workflow for Acute Oral Toxicity (LD50) Determination
The following diagram illustrates a generalized workflow for determining the acute oral LD50 of a chemical substance in rodents, based on OECD guidelines.
Caption: Generalized workflow for an acute oral toxicity (LD50) study in rodents.
References
- 1. Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – Complete html [www2.mst.dk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2,5-Dichlorobenzamide | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 12. ayubmed.edu.pk [ayubmed.edu.pk]
Safety Operating Guide
Proper Disposal of 2,4-Dichlorobenzamide: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,4-Dichlorobenzamide, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the associated hazards.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses or goggles.
-
Body: A lab coat or chemical-resistant apron should be worn.[2]
-
Respiratory: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
In all cases of significant exposure, seek immediate medical attention.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Under no circumstances should this compound be discharged into sewer systems. [3]
Waste Classification
While this compound is not specifically listed by name in the Resource Conservation and Recovery Act (RCRA), its chemical properties and the presence of chlorinated compounds strongly suggest it should be treated as a hazardous waste.[4][5][6] The final classification and assignment of a specific waste code should be conducted by a certified hazardous waste management professional in accordance with federal, state, and local regulations.[7]
On-site Spill Management and Collection
In the event of a small spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all non-essential personnel.[2]
-
Ventilate: Ensure the chemical fume hood is operational to manage any dust or vapors.[2]
-
Contain: Use an appropriate absorbent material to contain the spill.
-
Collect: Carefully scoop the absorbed material and spilled substance into a designated and clearly labeled hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data for Disposal Planning
| Parameter | Guideline | Source |
| Disposal Method | Licensed chemical destruction or controlled incineration. | [3] |
| Sewer Discharge | Prohibited. | [3] |
| Container Type | Chemically compatible and properly sealed. High-density polyethylene (HDPE) or glass containers are generally suitable for chlorinated organic compounds. | [3][8][9] |
| Container Labeling | Must include the full chemical name, associated hazards (e.g., "Irritant"), and the date of waste generation. | [2] |
Experimental Protocol: Laboratory-Scale Neutralization of Residual this compound
For small residual amounts, such as those from rinsing glassware, a laboratory-scale neutralization procedure can be performed to render the chemical less hazardous before collection for final disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Materials:
-
Residual this compound in a suitable container.
-
Sodium hydroxide (NaOH) solution (e.g., 1 M).
-
Stirring apparatus.
-
pH indicator strips or a pH meter.
-
Appropriate PPE.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood.
-
Hydrolysis: While stirring, slowly add the sodium hydroxide solution to the container with the residual this compound. This will initiate hydrolysis of the amide.
-
Monitoring: Monitor the pH of the solution. Continue to add the base until the pH is stable in the neutral to slightly basic range (pH 7-9).[2]
-
Collection: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by a certified waste disposal service.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2,4-Dichlorobenzamide
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,4-Dichlorobenzamide, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from dust and potential splashes of the chemical. |
| Face Shield | To be used in conjunction with safety goggles, especially for large quantities or when splashing is likely. | Provides an additional layer of protection for the entire face. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and replace them frequently. | Prevents direct skin contact with the chemical.[4] |
| Lab Coat | A standard long-sleeved lab coat should be worn at all times in the laboratory. | Protects skin and personal clothing from contamination. | |
| Impervious Clothing | Fire/flame resistant and impervious clothing may be required for handling large quantities.[1] | Offers enhanced protection against significant chemical exposure and potential fire hazards. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood. | Prevents the inhalation of airborne particles. |
| Respirator | For situations where a fume hood is not available or if dust formation is significant, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5] | Provides respiratory protection in environments with airborne contaminants. |
2. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure risk.
2.1. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.
-
Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly.
2.2. Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[1]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust and aerosols.[1]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Clean-Up: Clean any spills immediately according to the accidental release measures outlined below.
2.3. Storage:
-
Store this compound in a tightly closed container.[1]
-
The storage area should be a dry, cool, and well-ventilated place.[1]
-
Keep it segregated from incompatible materials and foodstuffs.[1]
3. Emergency Procedures
3.1. Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Clean-up:
-
For small spills, carefully collect the material using appropriate tools (e.g., spark-proof tools for larger quantities) and place it in a suitable, closed container for disposal.[1]
-
Avoid generating dust during clean-up.
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
3.2. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
4. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
4.1. Chemical Waste:
-
Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
4.2. Contaminated Materials:
-
PPE: Used disposable gloves and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, depending on local regulations. For highly toxic materials, the first three rinses must be collected as hazardous waste.[7]
4.3. Empty Containers:
-
Rinsing: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.[1]
-
Disposal: After thorough rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpc-standards.com [hpc-standards.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
